2,3-Dihydroxypropyl decanoate
描述
Structure
3D Structure
属性
IUPAC Name |
2,3-dihydroxypropyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNXBRZDFMZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891378 | |
| Record name | 1-Monodecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-23-8, 26402-22-2, 69070-60-6 | |
| Record name | 1-Decanoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoctanoin component B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monocaprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Monodecanoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decanoic acid, ester with triglycerol trioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dihydroxypropyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypropyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl decanoate, also widely known as 1-monocaprin or glycerol 1-monodecanoate, is a monoacylglycerol that has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[1] As an ester derived from the medium-chain fatty acid, decanoic acid, and glycerol, it possesses a unique amphiphilic nature that underpins its diverse applications, including its roles as an antimicrobial agent, an excipient in drug formulations, and an emollient in cosmetics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action, particularly its antimicrobial effects.
Chemical and Physical Properties
This compound is a white, solid compound at room temperature.[2][3] Its chemical structure consists of a glycerol backbone esterified at the primary hydroxyl position with decanoic acid, leaving two free hydroxyl groups. This structure imparts both hydrophilic (from the diol) and lipophilic (from the decanoyl chain) characteristics to the molecule.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Monocaprin, Glycerol α-Monodecanoate, 1-Monodecanoyl Glycerol, rac-glycerol 1-monodecanoate | [1][4] |
| CAS Number | 2277-23-8 | [1] |
| Molecular Formula | C₁₃H₂₆O₄ | [1] |
| Molecular Weight | 246.35 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [4] |
| Solubility | Soluble in DMSO and Methanol | [1][4] |
Table 2: Physical and Thermochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 51.0 to 55.0 °C | [4] |
| Boiling Point | 309.35 °C (rough estimate) | [5] |
| Flash Point | 129.6 °C | [6] |
| Density | 1.017 g/cm³ | [6] |
| Vapor Pressure | 5.96E-07 mmHg | [6] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
Mass spectral data for 1-monocaprin show characteristic fragments that confirm its molecular weight. Notably, the detection of sodiated molecular ions such as [M+Na]⁺ at m/z 269.41 and the sodiated dimer [2M+Na]⁺ at m/z 515.83 are indicative of the compound's molecular weight of 246.34 g/mol .[2]
¹H NMR Spectroscopy
The proton NMR spectrum of 1-monocaprin displays distinct signals corresponding to the different protons in the molecule. A characteristic triplet signal appears at approximately δ = 0.861 ppm, which is attributed to the terminal methyl protons (-CH₃) of the decanoyl chain.[2]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further confirmation of the structure. A key signal is observed at δ = 169.792 ppm, which is characteristic of the carbonyl carbon (-C=O) in the ester group.[2]
Experimental Protocols
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: A Step-by-Step Protocol
A common chemical synthesis route involves the use of a protected glycerol derivative to ensure the selective formation of the 1-monoester and prevent the formation of di- and triesters. This method also aims to avoid acyl migration.[2][3]
Workflow for Chemical Synthesis of 1-Monocaprin
Figure 1: Workflow for the chemical synthesis of 1-Monocaprin.
Methodology:
-
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluene sulfonic acid, to form 1,2-acetonide glycerol. This step protects the hydroxyl groups at the C1 and C2 positions.[2][3]
-
Transesterification: The protected glycerol is then reacted with ethyl caprate in a solvent-free system using a base catalyst like sodium carbonate (Na₂CO₃). This reaction yields 1,2-acetonide-3-capryl glycerol.[2][3]
-
Deprotection: The protecting group is removed from 1,2-acetonide-3-capryl glycerol using an acidic resin catalyst, such as Amberlyst-15, in ethanol. This step yields the crude 1-monocaprin.[2][3]
-
Purification: The final product is purified using techniques like preparative thin-layer chromatography to obtain pure, solid 1-monocaprin.[2][3]
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a more sustainable alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are commonly employed for the direct esterification of glycerol with capric acid.
Workflow for Enzymatic Synthesis of Monocaprin
Figure 2: Workflow for the lipase-catalyzed synthesis of Monocaprin.
Methodology:
-
Reactant Preparation: Equimolar amounts of glycerol and capric acid are mixed.
-
Enzymatic Reaction: An immobilized lipase, such as Lipozyme IM 20, is added to the reactant mixture (typically around 3% w/w). The reaction is carried out at a controlled temperature of 55°C for approximately 6 hours in an open reactor with stirring.[7]
-
Product Analysis: The resulting product mixture, which contains monocaprin, dicaprin, and unreacted capric acid, can be analyzed by gas chromatography.[7]
Mechanism of Action: Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane.
Proposed Mechanism of Antimicrobial Action
Figure 3: Proposed mechanism of monocaprin's antimicrobial action.
The amphiphilic nature of this compound allows it to insert into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and cellular components, resulting in the leakage of intracellular contents and ultimately, cell death.
Conclusion
This compound is a versatile molecule with well-defined chemical and physical properties that make it suitable for a range of applications. The availability of both chemical and enzymatic synthesis routes provides flexibility in its production, with enzymatic methods offering a more environmentally friendly option. Its established antimicrobial activity, primarily through membrane disruption, continues to be an area of active research, particularly for its potential in pharmaceutical and food preservation applications. This technical guide serves as a foundational resource for professionals seeking to understand and utilize the unique properties of this compound.
References
- 1. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Correlating Membrane Morphological Responses with Micellar Aggregation Behavior of Capric Acid and Monocaprin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Biological Activity of Glycerol 1-Monodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol 1-monodecanoate (GMD), also known as monocaprin, is a monoglyceride ester formed from glycerol and decanoic acid. As a medium-chain fatty acid derivative, GMD has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of GMD's biological effects, with a focus on its anti-inflammatory, antimicrobial, and metabolic-modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Glycerol 1-monodecanoate is a naturally occurring compound and a member of the monoglyceride family. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic decanoic acid tail, underpins its biological functions.[1][2] GMD is recognized for its emulsifying and antimicrobial properties.[3][4] Recent research has highlighted its potential to modulate key physiological processes, including inflammation, gut microbiota composition, and metabolic homeostasis, suggesting its potential as a therapeutic agent.[3][4] This guide will delve into the multifaceted biological activities of GMD, providing a technical foundation for further research and development.
Anti-inflammatory and Immunomodulatory Effects
Glycerol 1-monodecanoate has demonstrated significant anti-inflammatory properties, primarily through the modulation of cytokine production and its influence on the gut-immune axis.
In Vivo Anti-inflammatory Activity
A key study by Zhang et al. (2022) investigated the effects of dietary GMD supplementation in mice. The study revealed that GMD significantly reduced the serum levels of lipopolysaccharide (LPS) and pro-inflammatory cytokines.[3][4] This suggests that GMD can mitigate systemic inflammation. The observed effects were dose-dependent, with different dosages impacting lipid metabolism and gut microbiota composition differently.[3][4] However, all tested doses showed a positive effect on improving insulin sensitivity and reducing inflammation.[3][4]
Table 1: In Vivo Anti-inflammatory Effects of Glycerol 1-Monodecanoate in Mice [3][4]
| Parameter | Treatment Group (GMD Dosage) | Observation |
| Serum LPS | 150, 800, 1600 mg/kg | Significantly reduced |
| Serum IL-1β | 150, 800, 1600 mg/kg | Significantly decreased |
| Serum TNF-α | 150, 800, 1600 mg/kg | Significantly decreased |
| Serum MCP-1 | 150, 800, 1600 mg/kg | Significantly decreased |
Data summarized from Zhang et al., Food & Function, 2022.[3][4]
While specific IC50 values for the anti-inflammatory activity of GMD are not yet available in the literature, studies on the related compound glycerol monolaurate (GML) show inhibition of pro-inflammatory cytokine production in vitro.[5][6]
Proposed Mechanism of Anti-inflammatory Action: Modulation of NF-κB Signaling
While direct evidence for GMD's effect on the NF-κB pathway is still emerging, studies on other medium-chain monoglycerides, such as GML, suggest that a likely mechanism of its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway.[7] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Proposed inhibition of the NF-κB signaling pathway by GMD.
Antimicrobial Activity
Glycerol 1-monodecanoate, also known as monocaprin, exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and yeasts.[1][8][9][10][11]
Spectrum of Activity and Minimum Inhibitory Concentrations (MIC)
Monocaprin has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][9][10] Its efficacy can be influenced by the pH of the environment.[9]
Table 2: Minimum Inhibitory Concentrations (MIC) of Monocaprin against Various Microorganisms
| Microorganism | Strain | MIC (mg/mL) | Reference(s) |
| Staphylococcus aureus | - | 0.32 | [9] |
| Bacillus subtilis | - | 0.32 | [9] |
| Pseudomonas aeruginosa | - | 2.5 | [9] |
| Escherichia coli | - | 2.5 | [9] |
| Candida albicans | - | Highly sensitive | [1] |
| Streptococcus mutans | - | Appreciable sensitivity | [1] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of monocaprin is the disruption of the microbial cell membrane. Its amphiphilic structure allows it to insert into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis.[8]
Caption: Mechanism of antimicrobial action of glycerol 1-monodecanoate.
Modulation of Gut Microbiota and Metabolic Effects
Dietary GMD has been shown to significantly alter the composition of the gut microbiota, which is linked to its beneficial effects on metabolism.
Effects on Gut Microbiota Composition
In the study by Zhang et al. (2022), GMD supplementation led to an increase in the abundance of beneficial bacteria.[3][4]
Table 3: Effect of Glycerol 1-Monodecanoate on Gut Microbiota in Mice [3][4]
| GMD Dosage | Key Changes in Bacterial Abundance |
| 150 and 800 mg/kg | Up-regulation of Lactobacillus and Turicibacter |
| 1600 mg/kg | Significant up-regulation of Bifidobacterium |
Data summarized from Zhang et al., Food & Function, 2022.[3][4]
Proposed Mechanism of Metabolic Modulation: PPAR Activation
While direct evidence is pending, medium-chain fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[12][13][14][15][16] It is hypothesized that GMD may exert its metabolic effects through the activation of PPARs, particularly PPARα and PPARγ.
Caption: Proposed mechanism of metabolic modulation by GMD via PPAR activation.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of glycerol 1-monodecanoate's biological activities.
In Vivo Study of Anti-inflammatory and Metabolic Effects
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice are typically fed a normal chow diet supplemented with GMD at various concentrations (e.g., 150, 800, and 1600 mg/kg) for a specified period (e.g., 22 weeks).[3][4]
-
Sample Collection: Blood and fecal samples are collected for analysis.
-
Biochemical Analysis: Serum levels of LPS, glucose, insulin, and lipids are measured using commercially available kits.
-
Cytokine Analysis: Serum concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1) are quantified using ELISA kits.[9][17][[“]]
Caption: Workflow for in vivo studies of GMD.
Determination of Minimum Inhibitory Concentration (MIC)
-
Method: Broth microdilution method.
-
Procedure:
-
A standardized inoculum of the test microorganism is prepared.
-
Serial dilutions of GMD are made in a 96-well microtiter plate.
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of GMD that inhibits visible microbial growth.
-
Gut Microbiota Analysis
-
Sample: Fecal DNA is extracted from collected samples.
-
Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[1][8][19][20][21]
-
Data Analysis: Sequencing data is processed using a bioinformatics pipeline (e.g., QIIME) to determine the taxonomic composition and relative abundance of different bacterial species.[1][8][19][20][21]
Analysis of NF-κB Activation
-
Method: Western blot for phosphorylated NF-κB p65.
-
Procedure:
-
Immune cells (e.g., macrophages) are treated with GMD and then stimulated with an inflammatory agent (e.g., LPS).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for total and phosphorylated NF-κB p65.[22][23][24][25]
-
The levels of phosphorylated p65 are quantified to assess NF-κB activation.
-
Synthesis and Purification
For research purposes, high-purity glycerol 1-monodecanoate is required.
Enzymatic Synthesis
Enzymatic synthesis is a preferred method for producing GMD due to its high selectivity and mild reaction conditions.[6][20][21][23][26][27][28]
-
Enzyme: Immobilized lipase (e.g., from Candida antarctica).
-
Substrates: Glycerol and decanoic acid (or its ester).
-
Conditions: The reaction is typically carried out in a solvent-free system at a controlled temperature (e.g., 60°C).[20]
Purification
-
Method: Column chromatography on silica gel is a common method for purifying monoglycerides from the reaction mixture.[2][29]
-
Elution: A gradient of solvents with increasing polarity is used to separate monoglycerides from unreacted substrates and byproducts (diglycerides and triglycerides).
Conclusion and Future Directions
Glycerol 1-monodecanoate is a promising bioactive lipid with demonstrated anti-inflammatory, antimicrobial, and metabolic-modulating properties. Its ability to favorably modulate the gut microbiota appears to be a key mechanism underlying its beneficial effects. While current research provides a strong foundation, further studies are needed to elucidate the precise molecular mechanisms of action, particularly in relation to specific signaling pathways such as NF-κB and PPARs. The determination of quantitative efficacy data, such as IC50 values for its anti-inflammatory effects, will be crucial for its development as a potential therapeutic agent. The detailed experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this versatile molecule.
References
- 1. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation of glycerol monodecanoate by a dehydration condensation reaction: increasing the chemical complexity of amphiphiles on the early Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary emulsifier glycerol monodecanoate affects the gut microbiota contributing to regulating lipid metabolism, insulin sensitivity and inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Dietary emulsifier glycerol monodecanoate affects the gut microbiota contributing to regulating lipid metabolism, insulin sensitivity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. Glycerol Monolaurate Contributes to the Antimicrobial and Anti-inflammatory Activity of Human Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. PPARα governs glycerol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The transcriptional coactivator peroxisome proliferator activated receptor (PPAR)gamma coactivator-1 alpha and the nuclear receptor PPAR alpha control the expression of glycerol kinase and metabolism genes independently of PPAR gamma activation in human white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophosphatidic acid activates peroxisome proliferator activated receptor-γ in CHO cells that over-express glycerol 3-phosphate acyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome Proliferator- Activated Receptor-Alpha (PPAR-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor γ-Dependent Regulation of Lipolytic Nodes and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. consensus.app [consensus.app]
- 19. View of Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant [medicaljournalssweden.se]
- 20. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Modulation of the Gut Microbiota during High-Dose Glycerol Monolaurate-Mediated Amelioration of Obesity in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modulation of the Gut Microbiota during High-Dose Glycerol Monolaurate-Mediated Amelioration of Obesity in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Glycerol Monocaprylate Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Production without Adverse Effects on Metabolism and Inflammation [mdpi.com]
Unveiling the Natural Origins of 2,3-Dihydroxypropyl Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl decanoate, also known as 1-monocaprin, is a monoglyceride that has garnered significant interest for its diverse biological activities, particularly its antimicrobial properties. While chemical and enzymatic synthesis methods are well-established, understanding its natural origins is crucial for exploring its physiological roles and potential for bio-based production. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and discusses its biosynthesis.
Natural Occurrence
This compound has been identified as a naturally occurring compound in the plant kingdom. The primary documented source is the root of Angelica dahurica, a plant used in traditional Chinese medicine.[1][2] Its presence is also cataloged in the Universal Natural Products Database (UNPD), indicating its potential occurrence in other natural sources that are yet to be explicitly detailed in readily available literature.
While direct evidence from a wide array of sources is still emerging, the presence of its constituent parts, glycerol and decanoic acid (capric acid), is widespread in nature. Decanoic acid is a common medium-chain fatty acid found in plant oils and animal fats. Glycerol is a fundamental component of lipids. The enzymatic machinery for esterification, which would form this compound, is ubiquitous in living organisms.
Quantitative Data
Biosynthesis
The precise biosynthetic pathway for this compound in plants like Angelica dahurica has not been fully elucidated. However, it is logical to hypothesize that its formation occurs via the esterification of glycerol and decanoic acid, catalyzed by native lipases or other acyltransferases within the plant's cells.
A plausible biosynthetic pathway can be illustrated as follows:
Caption: Hypothetical biosynthetic pathway of this compound.
This proposed pathway is analogous to the well-understood enzymatic synthesis of monoglycerides. Further research involving isotopic labeling and enzymatic assays with extracts from Angelica dahurica would be necessary to confirm the specific enzymes and intermediates involved.
Experimental Protocols
While specific, detailed protocols for the extraction and quantification of this compound from Angelica dahurica are not extensively published, a general workflow can be constructed based on standard phytochemical and lipid analysis techniques.
Extraction and Isolation Workflow
The following diagram outlines a logical experimental workflow for the extraction and isolation of this compound from a plant source like Angelica dahurica.
Caption: General workflow for the extraction and isolation of this compound.
Methodological Details
-
Sample Preparation: The root of Angelica dahurica would be washed, dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: A non-polar or semi-polar solvent such as hexane, ethyl acetate, or ethanol would be used for extraction, likely through maceration or Soxhlet extraction, to efficiently extract lipids and other organic compounds.
-
Purification: The crude extract would then be subjected to chromatographic techniques. Column chromatography using silica gel as the stationary phase is a standard method for separating compounds based on polarity. Fractions would be collected and analyzed by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound (based on comparison with a standard) would be pooled and subjected to further purification, potentially using High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Identification and Quantification: The identity of the isolated compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Quantification would be performed using a calibrated HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometer) and a pure standard of this compound.
Conclusion and Future Directions
The current body of knowledge identifies Angelica dahurica as a key natural source of this compound. However, this is likely just the beginning of our understanding of its distribution in nature. Future research should focus on:
-
Screening of other potential natural sources: A systematic investigation of other plants, marine organisms, and microorganisms could reveal new and potentially richer sources of this valuable compound.
-
Quantitative analysis: Robust analytical methods need to be developed and applied to quantify the concentration of this compound in various natural matrices.
-
Elucidation of biosynthetic pathways: Unraveling the specific enzymes and genetic pathways responsible for its synthesis in organisms will be critical for metabolic engineering and biotechnological production.
By addressing these research gaps, the scientific and industrial communities can better harness the potential of naturally sourced this compound for applications in pharmaceuticals, cosmetics, and as a food preservative.
References
A Comprehensive Technical Guide to the Solubility of 1-Decanoyl-rac-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-decanoyl-rac-glycerol, a monoacylglycerol of significant interest in pharmaceutical and research applications. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of 1-decanoyl-rac-glycerol, also known as monocaprin, has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a valuable resource for formulation development and experimental design.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 1-Decanoyl-rac-glycerol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 55 mg/mL[1] |
| 49 mg/mL[2] | |||
| Ethanol | C₂H₅OH | 46.07 | 49 mg/mL[2] |
| Methanol | CH₃OH | 32.04 | Soluble[3] |
| Chloroform | CHCl₃ | 119.38 | Soluble |
| Water | H₂O | 18.02 | Insoluble[2] |
Note: Qualitative solubility data indicates that 1-decanoyl-rac-glycerol is also soluble in methanol and chloroform, though specific quantitative values were not available in the reviewed literature. It is practically insoluble in water.
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of 1-decanoyl-rac-glycerol in an organic solvent. This method is based on the widely used shake-flask method, which is a reliable technique for establishing equilibrium solubility.
Objective
To determine the equilibrium solubility of 1-decanoyl-rac-glycerol in a specified organic solvent at a controlled temperature.
Materials
-
1-Decanoyl-rac-glycerol (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or UV) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-decanoyl-rac-glycerol to a series of vials. The excess solid should be visually apparent.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To completely remove any undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic particles.
-
Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of 1-decanoyl-rac-glycerol of known concentrations.
-
Determine the concentration of 1-decanoyl-rac-glycerol in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of 1-decanoyl-rac-glycerol in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Signaling Pathways and Experimental Visualization
1-Decanoyl-rac-glycerol, as a monoacylglycerol, is structurally related to diacylglycerol (DAG), a critical second messenger in numerous cellular signaling pathways. The following diagrams illustrate a simplified DAG signaling pathway and a typical experimental workflow for solubility determination.
A simplified diagram of the Diacylglycerol (DAG) signaling pathway.
A general experimental workflow for determining solubility.
References
Antimicrobial Spectrum of Monocaprin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocaprin (1-monoglyceride of capric acid) is a bioactive lipid with a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial properties of monocaprin against a range of microorganisms, including bacteria, fungi, and enveloped viruses. The document summarizes quantitative antimicrobial data, details key experimental protocols for assessing its efficacy, and visualizes its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
Monocaprin is a monoglyceride ester of the medium-chain fatty acid, capric acid. It is naturally present in some food sources, such as milk, and is generally recognized as safe (GRAS) for use in food products.[1] Beyond its application as an emulsifier, monocaprin has garnered significant scientific interest due to its potent microbicidal properties. It has been shown to be effective against a variety of pathogens, making it a promising candidate for development as a therapeutic agent, disinfectant, and preservative.[2][3] This guide consolidates the current scientific knowledge on the antimicrobial spectrum of monocaprin.
Antimicrobial Spectrum: Quantitative Data
The antimicrobial efficacy of monocaprin is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). For viruses, the activity is often expressed as the 50% inhibitory concentration (IC50) or the fold-reduction in viral titer. The following tables summarize the available quantitative data for monocaprin against various microorganisms.
Table 1: Antibacterial Activity of Monocaprin
| Microorganism | Gram Stain | MIC (mg/mL) | MBC (mM) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 0.32 | [4] | |
| Bacillus subtilis | Gram-positive | 0.32 | [4] | |
| Streptococcus mutans | Gram-positive | Appreciable Sensitivity | [2] | |
| Escherichia coli | Gram-negative | 2.5 | 1.25 | [1][4] |
| Pseudomonas aeruginosa | Gram-negative | 2.5 | [4] | |
| Shigella dysenteriae | Gram-negative | 0.625 | [1] | |
| Vibrio parahaemolyticus | Gram-negative | 0.625 | [1] | |
| Neisseria gonorrhoeae | Gram-negative | >100,000-fold inactivation in 1 min (20 mM gel) | [5] | |
| Chlamydia trachomatis | N/A | >100,000-fold inactivation in 5 min (20 mM gel) | [5] |
Table 2: Antifungal Activity of Monocaprin
| Microorganism | Type | MIC (mg/mL) | MFC (mg/mL) | Reference(s) |
| Candida albicans | Yeast | Highly Sensitive | [2] | |
| Saccharomyces cerevisiae | Yeast | 0.31 | 1.25 | [6] |
| Aspergillus niger | Mold | 0.63 | 2.50 | [6] |
| Penicillium citrinum | Mold | 0.63 | 2.50 | [6] |
Table 3: Antiviral Activity of Monocaprin
| Virus | Family | Type | Activity | Reference(s) |
| Herpes Simplex Virus 2 (HSV-2) | Herpesviridae | Enveloped | >100,000-fold inactivation in 1 min (20 mM gel) | [5][7] |
| Human Immunodeficiency Virus 1 (HIV-1) | Retroviridae | Enveloped | >10,000-fold inactivation in 1 min (20 mM gel) | [5] |
| Bacteriophage Phi6 (SARS-CoV-2 surrogate) | Cystoviridae | Enveloped | 50% higher activity than molecular monocaprin | [8][9] |
| HeLa Cells (Cytotoxicity) | N/A | N/A | IC50: ~221 µM | [8][9] |
| HPDE Cells (Cytotoxicity) | N/A | N/A | IC50: ~203 µM | [8][9] |
Mechanism of Action
The primary antimicrobial mechanism of monocaprin is the disruption of the microbial cell membrane or viral envelope. As an amphipathic molecule, monocaprin inserts itself into the lipid bilayer, leading to increased membrane fluidity and the formation of pores or defects. This compromises the integrity of the membrane, causing the leakage of essential intracellular components and ultimately leading to cell death or viral inactivation.[1] This direct physical mechanism of action is advantageous as it is less likely to induce microbial resistance compared to antimicrobial agents that target specific metabolic pathways. Monocaprin's activity is specific to enveloped viruses as it targets the lipid envelope, rendering it ineffective against non-enveloped viruses.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of monocaprin's antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Monocaprin stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Dilutions: Aseptically prepare serial twofold dilutions of the monocaprin stock solution in the 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Inoculate each well (except for the negative control) with 100 µL of the standardized microbial suspension.
-
Controls: Include a positive control (broth and inoculum without monocaprin) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Interpretation: The MIC is the lowest concentration of monocaprin at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following an MIC test to ascertain the concentration of an antimicrobial agent that results in microbial death.
Materials:
-
Results from a completed broth microdilution MIC test
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, and from the positive control well, take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC test.
-
Interpretation: The MBC is the lowest concentration of monocaprin that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Viral Plaque Assay for Antiviral Activity
The plaque assay is a standard method for quantifying infectious virus particles.
Materials:
-
Monolayer of susceptible host cells in a multi-well plate
-
Viral stock of known or unknown titer
-
Monocaprin solution at various concentrations
-
Culture medium
-
Agarose or other gelling agent for overlay
-
Neutral red or crystal violet stain
Procedure:
-
Virus Treatment: Mix the viral stock with different concentrations of monocaprin and incubate for a defined period (e.g., 1-5 minutes).
-
Infection: Infect the host cell monolayers with the treated virus dilutions.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Stain the cells with a vital stain (e.g., neutral red) and count the number of plaques (zones of cell death).
-
Calculation: The reduction in the number of plaque-forming units (PFU) in the treated samples compared to the untreated control indicates the antiviral activity of monocaprin.
Conclusion
Monocaprin exhibits a broad and potent antimicrobial spectrum, with demonstrated activity against Gram-positive and Gram-negative bacteria, various fungi, and a range of enveloped viruses. Its primary mechanism of action, the disruption of microbial membranes, makes it a compelling candidate for further investigation and development in diverse applications, from pharmaceuticals to food preservation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile antimicrobial compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogels containing monocaprin prevent intravaginal and intracutaneous infections with HSV-2 in mice: impact on the search for vaginal microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of 2,3-Dihydroxypropyl Decanoate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl decanoate, also known as monocaprin, is a monoglyceride ester of capric acid. While extensively studied for its antimicrobial and antiviral properties, emerging evidence suggests a significant role for this compound in the intricate regulation of lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on lipid homeostasis, drawing primarily from in vivo studies in poultry, which offer the most detailed insights to date. The document summarizes key quantitative data on its effects on serum lipid profiles and the activity of pivotal metabolic enzymes. Detailed experimental protocols for relevant assays are provided to facilitate further research in this promising area. Furthermore, putative signaling pathways and molecular mechanisms are illustrated to guide future investigations into its therapeutic potential for metabolic disorders.
Introduction
Lipid metabolism encompasses a complex network of biochemical processes involving the synthesis, storage, and degradation of fats. Dysregulation of these pathways is a hallmark of prevalent metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, there is a pressing need for novel therapeutic agents that can modulate lipid metabolism. This compound (monocaprin) has recently garnered attention for its potential metabolic regulatory effects, in addition to its well-documented antimicrobial activities. This guide synthesizes the existing scientific literature to provide an in-depth technical overview of its role in lipid metabolism, aimed at researchers and professionals in the field of drug development.
Effects on Lipid Profile and Key Metabolic Enzymes
In vivo studies, predominantly in poultry models, have demonstrated the potential of dietary glycerides, including monocaprin, to modulate lipid metabolism. These studies indicate a favorable impact on systemic lipid profiles and the activity of enzymes central to lipid synthesis and transport.
Quantitative Data Summary
The following table summarizes the observed effects of dietary glyceride supplementation, which includes monocaprin, on key metabolic parameters in poultry. These findings suggest a concerted downregulation of lipid synthesis and storage.
| Parameter | Tissue/Fluid | Observed Effect | Reference |
| Total Cholesterol | Serum | Reduced | [1][2] |
| Triglycerides | Serum | Reduced | [1][2] |
| High-Density Lipoprotein (HDL) Cholesterol | Serum | Reduced | [1][2] |
| Fatty Acid Synthase (FAS) | Serum, Liver, Adipose Tissue | Reduced activity/expression | [1][2] |
| Acetyl-CoA Carboxylase-β (ACCβ) | Serum | Reduced | [1][2] |
| Lipoprotein Lipase (LPL) | Jejunum, Liver, Adipose Tissue | Decreased activity | [1][2] |
| Abdominal Fat Weight | - | Reduced | [1] |
Note: The studies referenced utilized a mixture of mono- and diglycerides, where monocaprin is a key component. The data is derived from poultry models and may not be directly extrapolated to mammals.
Molecular Mechanisms and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its effects on lipid metabolism are not yet fully elucidated, particularly in mammals. However, based on the observed enzymatic changes, several putative pathways can be proposed.
Inhibition of Lipogenesis
The concurrent reduction in the activity of Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) strongly suggests an inhibitory effect on de novo lipogenesis. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis, while FAS is a multi-enzyme protein that carries out the subsequent steps. By downregulating these enzymes, monocaprin may reduce the synthesis of fatty acids, thereby lowering triglyceride and cholesterol levels.
Modulation of Lipid Transport and Uptake
The observed decrease in lipoprotein lipase (LPL) activity in peripheral tissues such as the jejunum, liver, and adipose tissue suggests that monocaprin may influence the uptake of lipids from circulating lipoproteins. LPL is responsible for hydrolyzing triglycerides in lipoproteins, releasing fatty acids for cellular uptake. A reduction in LPL activity could lead to decreased lipid accumulation in these tissues.
Experimental Protocols
To facilitate further investigation into the role of this compound in lipid metabolism, this section provides detailed methodologies for key in vitro experiments.
Caco-2 Cell Lipid Uptake Assay
The Caco-2 cell line is a well-established in vitro model for the intestinal barrier and is widely used to study the absorption of nutrients, including lipids.
Objective: To determine the effect of this compound on the uptake of lipids by intestinal cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell permeable supports (0.4 µm pore size)
-
Lipid mixture (e.g., oleic acid, monoolein, and a fluorescently labeled fatty acid or cholesterol)
-
This compound (monocaprin)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader or liquid scintillation counter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Preparation of Lipid Micelles: Prepare a micellar solution containing the lipid mixture and the fluorescently labeled lipid. This compound can be incorporated into these micelles at various concentrations.
-
Treatment: Apically apply the lipid micelle solution with or without this compound to the differentiated Caco-2 cell monolayers.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Remove the treatment solution and wash the cell monolayers multiple times with cold PBS to remove any unbound lipids.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence or radioactivity of the cell lysate to quantify the amount of lipid taken up by the cells.
Future Directions and Conclusion
The current body of evidence, primarily from avian models, strongly suggests that this compound has the potential to be a significant modulator of lipid metabolism. Its apparent ability to downregulate key lipogenic enzymes and influence lipid transport warrants further investigation in mammalian systems. Future research should focus on:
-
Mammalian In Vivo Studies: To confirm the effects observed in poultry and to establish dose-response relationships for changes in lipid profiles and enzyme activities.
-
Mechanism of Action: Elucidating the direct molecular targets of this compound and the signaling pathways it modulates in hepatocytes and adipocytes.
-
Preclinical and Clinical Relevance: Evaluating its therapeutic potential for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of 2,3-Dihydroxypropyl decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis, purification, and potential applications of 2,3-Dihydroxypropyl decanoate, also known as monocaprin. This monoglyceride is gaining significant interest in the pharmaceutical and drug development fields due to its properties as an emulsifier, solubilizer, and its inherent antimicrobial and antiviral activities. Detailed protocols for the enzymatic synthesis of this compound from glycerol and decanoic acid are presented, offering a greener and more selective alternative to traditional chemical methods. Furthermore, this document outlines its applications in drug delivery systems and elucidates its mechanism of antimicrobial action.
Introduction
This compound (CAS No. 2277-23-8) is a monoester formed from the esterification of glycerol and decanoic acid. It belongs to the class of monoglycerides, which are widely used as emulsifiers in the food, cosmetic, and pharmaceutical industries. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic decanoyl tail, allows it to stabilize oil-in-water emulsions and enhance the solubility of poorly water-soluble drugs.
Beyond its formulation benefits, this compound exhibits significant biological activity, including antimicrobial and antiviral properties against a broad spectrum of pathogens. This intrinsic activity, coupled with its "Generally Recognized as Safe" (GRAS) status, makes it a highly attractive excipient and a potential active pharmaceutical ingredient (API) in its own right.
This document details the enzymatic synthesis of this compound, a method favored for its mild reaction conditions and high selectivity, minimizing the formation of di- and tri-glyceride byproducts. Protocols for purification and characterization are also provided, alongside a discussion of its applications in drug delivery and its antimicrobial mechanism of action.
Synthesis of this compound
The synthesis of this compound can be achieved through direct esterification of glycerol and decanoic acid. While chemical catalysis is possible, enzymatic synthesis using lipases offers superior selectivity for the desired monoglyceride.
Chemical Reaction
Caption: Enzymatic esterification of glycerol and decanoic acid.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes a solvent-free enzymatic synthesis of this compound.
Materials:
-
Glycerol (≥99.5%)
-
Decanoic acid (≥98%)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
-
Molecular sieves (3Å), activated
-
Hexane (for analysis)
-
Ethanol (for analysis)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reactant Preparation: Add equimolar amounts of glycerol and decanoic acid to the jacketed glass reactor. For example, for a 1:1 molar ratio, use 92.09 g of glycerol and 172.26 g of decanoic acid.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading can be varied, but a typical starting point is 5-10% (w/w) based on the total weight of the reactants.
-
Water Removal: To shift the equilibrium towards ester formation, add activated molecular sieves (approximately 10% w/w of reactants) to the mixture to adsorb the water produced during the reaction. Alternatively, a vacuum can be applied to remove water.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 50-70°C) with constant stirring (e.g., 300 rpm).
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture. Dissolve the aliquot in a hexane/ethanol mixture and analyze by GC-FID to determine the conversion of decanoic acid and the relative amounts of mono-, di-, and triglycerides.
-
Reaction Termination: Once the desired conversion is reached (typically after 3-24 hours), stop the reaction by cooling the mixture and filtering to remove the immobilized lipase. The lipase can often be washed and reused.
Data Presentation: Synthesis Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of this compound from various studies.
| Lipase Source | Molar Ratio (Glycerol:Acid) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Monoglyceride Yield (%) | Diglyceride Yield (%) | Triglyceride Yield (%) | Reference |
| Novozym 435 | 5.7:1 | 65.2 | 12.7 | 12 | - | 28.93 | - | - | |
| Lipozyme RM IM | 1:1 | 50 | 5 | 3 | 95.3 | 80.3 | - | - | |
| Commercial Immobilized | 1:1 | 60 | 9 | 5 | ~80 | ~53 | ~27 | Traces | |
| Candida antarctica Lipase B | 1:1 | 50 | 0.75 | 24 | 90 | 35-50 | 30-35 | 1-10 |
Application Notes and Protocols for Lipase-Catalyzed Monocaprin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of monocaprin through lipase-catalyzed esterification. Monocaprin, a monoglyceride of capric acid, is a compound of significant interest in the pharmaceutical and food industries due to its antimicrobial and antiviral properties.[1][2] Enzymatic synthesis offers a green and selective alternative to traditional chemical methods.[3][4]
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters.[4] In a low-water environment, the equilibrium of the reaction shifts towards esterification, allowing for the synthesis of monoglycerides like monocaprin from glycerol and a fatty acid (capric acid).[4] This biocatalytic approach is highly specific, often requiring milder reaction conditions and resulting in fewer byproducts compared to chemical synthesis.[5]
Monocaprin has demonstrated broad-spectrum antimicrobial activity against various bacteria, including Staphylococcus aureus, Bacillus cereus, Salmonella typhimurium, and Escherichia coli.[1][6] It has also been investigated for its antiviral properties, particularly against enveloped viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[7][8] These properties make it a valuable compound for drug development, food preservation, and as an active ingredient in personal care products.[1][9]
Optimization of Reaction Conditions
The efficiency of lipase-catalyzed monocaprin production is influenced by several key parameters, including temperature, enzyme concentration, and the molar ratio of substrates. The selection of the lipase is also critical, with immobilized enzymes being a popular choice due to their stability and reusability.[9][10]
Data Presentation: Optimal Reaction Conditions for Monocaprin Synthesis
| Parameter | Optimal Value | Source | Enzyme Used | Final Monocaprin Yield |
| Temperature | 55°C | [3][9] | Lipozyme IM 20 | 61.3% |
| Enzyme Concentration | 3% (w/w) | [3][9] | Lipozyme IM 20 | 61.3% |
| Capric Acid:Glycerol Molar Ratio | 1:1 | [3][9] | Lipozyme IM 20 | 61.3% |
| Temperature | 60°C | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |
| Enzyme Concentration | 9% (w/w) | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |
| Capric Acid:Glycerol Molar Ratio | 1:1 | [11] | Commercial Immobilized Lipase | ~53% (calculated from 80% conversion with monoglyceride as major product) |
Note: The yield in the second study was reported as 80% conversion of the fatty acid with monoglycerides being the major product, approximately twice the concentration of diglycerides.
Product Composition from Optimized Reaction
| Component | Percentage |
| Monocaprin | 61.3% |
| Dicaprin | 19.9% |
| Unreacted Capric Acid | 18.8% |
| Data from a 6-hour reaction at 55°C, with 3% (w/w) Lipozyme IM 20 and a 1:1 molar ratio of capric acid to glycerol.[3][9] |
Experimental Workflow and Protocols
The following sections provide a detailed experimental workflow and protocols for the lipase-catalyzed synthesis of monocaprin.
Experimental Workflow Diagram
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogels containing monocaprin have potent microbicidal activities against sexually transmitted viruses and bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process development for production of medium chain triglycerides using immobilized lipase in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1-Monocaprin as an Emulsifier in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monocaprin, the 1-monoglyceride of capric acid, is a versatile non-ionic surfactant increasingly utilized in pharmaceutical formulations. Recognized for its emulsifying, stabilizing, and antimicrobial properties, it is listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.[1] These attributes make it a compelling excipient for a variety of dosage forms, including oral, topical, and parenteral systems.
This document provides detailed application notes and protocols for the effective use of 1-Monocaprin as an emulsifier. It covers formulation development, characterization, and stability testing, with a focus on its application in creating stable oil-in-water (o/w) emulsions and its role in advanced drug delivery systems.
Key Applications of 1-Monocaprin in Pharmaceutical Formulations
-
Primary Emulsifier: 1-Monocaprin is effective in forming and stabilizing o/w emulsions. Its amphipathic nature allows it to reduce the interfacial tension between oil and water phases, leading to the formation of fine and stable droplets.
-
Antimicrobial Agent: It exhibits broad-spectrum antimicrobial activity against enveloped viruses and various bacteria.[2][3] This intrinsic property can contribute to the preservation of the formulation.
-
Solubilizer for Poorly Soluble Drugs: As a component of self-emulsifying drug delivery systems (SEDDS), 1-Monocaprin can enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[4][5][6]
-
Penetration Enhancer: In topical and transdermal formulations, 1-Monocaprin has been investigated for its potential to enhance the permeation of drugs through the stratum corneum.[7][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of 1-Monocaprin in pharmaceutical emulsions.
Table 1: Formulation Parameters for 1-Monocaprin Emulsions
| Parameter | Value/Range | Application Context | Source(s) |
| Concentration of 1-Monocaprin | 20 mM - 200 mM | Antimicrobial Emulsions | - |
| Co-emulsifier (e.g., Tween 40) | 0.1% - 0.8% (v/v) | Stable Concentrated Emulsions | - |
| pH Range for Antimicrobial Activity | 7.0 - 9.0 | Antibacterial Formulations | [2] |
| Optimal Concentration for Mayonnaise Emulsion Stability | 60 ppm | Food-based Emulsion Model | - |
Table 2: Antimicrobial Efficacy of 1-Monocaprin
| Microorganism | Minimum Inhibitory Concentration (MIC) | Efficacy | Source(s) |
| Staphylococcus aureus | 0.32 mg/mL | High | [2] |
| Bacillus subtilis | 0.32 mg/mL | High | [2] |
| Pseudomonas aeruginosa | 2.5 mg/mL | Moderate | [2] |
| Escherichia coli | 2.5 mg/mL | Moderate | [2] |
Experimental Protocols
Preparation of a Stable 1-Monocaprin Oil-in-Water (o/w) Emulsion
This protocol describes the preparation of a stable, concentrated o/w emulsion using 1-Monocaprin.
Materials:
-
1-Monocaprin
-
Ethanol (pharmaceutical grade)
-
Purified water
-
Co-emulsifier (e.g., Tween 40, optional)
-
Magnetic stirrer with heating plate
-
Sterile glassware
Procedure:
-
Heat the purified water to 60-70°C in a sterile beaker on a heating plate with constant, forceful stirring.
-
Prepare a 1 M stock solution of 1-Monocaprin in ethanol.
-
Slowly add the 1-Monocaprin stock solution to the heated water while maintaining vigorous stirring. Continue stirring for at least 1 minute to ensure complete dispersion and the formation of a clear or bluish-white emulsion.
-
If a co-emulsifier is required, it can be added to the formulation and stirred briefly to incorporate.
-
Allow the emulsion to cool to room temperature. The final emulsion should be stable for several months when stored at room temperature.
Characterization of 1-Monocaprin Emulsions
Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion, which are critical indicators of its physical stability.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the emulsion with purified water to an appropriate concentration for DLS analysis to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (typically 25°C).
-
Measure the droplet size and PDI. A smaller droplet size and a lower PDI generally indicate better stability.
-
For zeta potential measurement, use an appropriate folded capillary cell. The zeta potential provides an indication of the electrostatic repulsion between droplets, with higher absolute values suggesting greater stability.[11][12]
Objective: To determine the rheological properties of the emulsion.
Instrumentation: Viscometer or rheometer.
Procedure:
-
Equilibrate the emulsion to the desired temperature.
-
Measure the viscosity at various shear rates to understand the flow behavior of the emulsion.
Stability Testing of 1-Monocaprin Emulsions
Objective: To assess the emulsion's stability against extreme temperature fluctuations that may occur during transport and storage.[13][14][15][16][17]
Procedure:
-
Place a sample of the emulsion in a suitable container.
-
Freeze the sample at -10°C to -20°C for 24 hours.[14]
-
Thaw the sample at room temperature (20-25°C) for 24 hours.[14]
-
This constitutes one freeze-thaw cycle. It is recommended to perform a minimum of three cycles.[14]
-
After each cycle, visually inspect the sample for any signs of instability, such as phase separation, creaming, or crystallization.
-
Characterize the emulsion after the final cycle by measuring droplet size, zeta potential, and viscosity, and compare the results with the initial measurements.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of 1-Monocaprin involves the disruption of the microbial cell membrane.[18] Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and subsequent leakage of cellular contents, ultimately causing cell death.[18]
Caption: Antimicrobial mechanism of 1-Monocaprin.
Experimental and Logical Workflows
Workflow for Emulsion Formulation and Characterization
The following diagram illustrates the logical workflow for developing and characterizing a pharmaceutical emulsion using 1-Monocaprin.
Caption: Emulsion formulation and characterization workflow.
Conclusion
1-Monocaprin is a highly functional pharmaceutical excipient with excellent emulsifying and antimicrobial properties. Its safety profile and versatility make it a suitable candidate for a wide range of pharmaceutical formulations. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulation scientists to effectively utilize 1-Monocaprin in the development of stable and efficacious drug products. Further formulation-specific optimization and regulatory considerations are necessary for clinical and commercial applications.
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Zeta Potential Characterization of Concentrated Lipid Emulsions | Malvern Panalytical [malvernpanalytical.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 14. microchemlab.com [microchemlab.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. pharmajia.com [pharmajia.com]
- 17. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,3-Dihydroxypropyl Decanoate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl decanoate, also known as glyceryl caprate or monocaprin, is a versatile monoester of glycerin and decanoic acid.[1] It is a multifunctional ingredient in the cosmetic industry, valued for its emulsifying, emollient, moisturizing, and antimicrobial properties.[2][3][4] Its biocompatibility and derivation from natural sources make it a favorable component in a wide array of skincare and personal care products, including creams, lotions, and cleansers.[2][4] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in cosmetic formulations.
Physicochemical Properties and Functions
This compound is a white, stable powder.[1] Its primary functions in cosmetic formulations are summarized below.
Table 1: Functions and Recommended Concentration Ranges of this compound and Related Glyceryl Esters
| Function | Recommended Concentration Range (%) | References |
| Emollient & Skin Conditioner | 0.5 - 5.0 | [5] |
| Co-emulsifier | 0.5 - 5.0 | [5] |
| Antimicrobial & Preservative Booster | 0.3 - 1.0 | [4][6] |
| Moisturizer | 0.5 - 5.0 | [5] |
Note: Concentration ranges are often cited for "Glyceryl Caprylate/Caprate," a mixture containing glyceryl caprate. The optimal concentration for this compound may vary depending on the specific formulation.
Application Notes
Emollient and Moisturizing Applications
This compound acts as an effective emollient, imparting a soft and smooth feel to the skin.[6] Its moisturizing properties are attributed to its ability to form a protective layer on the skin, reducing transepidermal water loss (TEWL). When formulating moisturizing creams and lotions, it can be incorporated into the oil phase. For enhanced hydrating effects, it can be used in combination with other humectants and occlusive agents.
Emulsifying Agent
As a non-ionic surfactant, this compound is a useful co-emulsifier in oil-in-water (O/W) emulsions.[5] It helps to stabilize the emulsion by reducing the interfacial tension between the oil and water phases. It is particularly effective when used in conjunction with other emulsifiers to improve the overall stability and texture of the formulation. For O/W emulsions, it is typically added to the oil phase, which is then heated and combined with the heated water phase under homogenization.
Antimicrobial and Preservative Boosting Effects
This compound exhibits antimicrobial activity against a range of microorganisms, including certain bacteria and yeasts.[7][8] This makes it a valuable ingredient for enhancing the preservation system of a cosmetic product, potentially reducing the concentration of traditional preservatives required. It is particularly effective against Gram-positive bacteria. Its antimicrobial efficacy can be influenced by the pH of the formulation and the presence of other ingredients.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in cosmetic formulations.
Protocol 1: Preparation and Stability Evaluation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream using this compound as a co-emulsifier and the subsequent evaluation of its stability.
Materials:
-
Oil Phase:
-
This compound
-
Cetearyl alcohol
-
Caprylic/Capric Triglyceride
-
-
Water Phase:
-
Deionized water
-
Glycerin
-
-
Preservative: Phenoxyethanol (or other suitable preservative)
-
Beakers
-
Homogenizer
-
Water bath
-
pH meter
-
Viscometer
-
Microscope
-
Centrifuge
-
Incubators/ovens for stability testing
Table 2: Example Formulation for an O/W Cream
| Phase | Ingredient | Concentration (%) |
| Oil Phase | Caprylic/Capric Triglyceride | 10.0 |
| Cetearyl Alcohol | 5.0 | |
| This compound | 2.0 | |
| Water Phase | Deionized Water | q.s. to 100 |
| Glycerin | 3.0 | |
| Preservative | Phenoxyethanol | 1.0 |
Procedure:
-
Preparation of Phases:
-
In a beaker, combine the ingredients of the oil phase and heat to 75°C in a water bath until all components are melted and uniform.
-
In a separate beaker, combine the ingredients of the water phase and heat to 75°C in a water bath.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and continue for 5-10 minutes until a uniform emulsion is formed.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently.
-
When the temperature reaches below 40°C, add the preservative and mix until uniform.
-
Adjust the pH if necessary.
-
-
Stability Testing:
-
Macroscopic Evaluation: Observe the cream for any signs of phase separation, color change, or odor change at room temperature, 40°C, and 4°C for a period of 1, 2, and 3 months.
-
Microscopic Evaluation: Examine a drop of the cream under a microscope to observe the droplet size and distribution. Look for any signs of coalescence over time.
-
Centrifugation Test: Centrifuge a sample of the cream at 3000 rpm for 30 minutes and observe for any phase separation.[9]
-
Freeze-Thaw Cycling: Subject the cream to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[10] Observe for any changes in appearance or consistency.
-
Viscosity and pH Measurement: Measure the viscosity and pH of the cream at each time point during stability testing.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Evaluation of Skin Hydration using Corneometry
This protocol details a clinical study to assess the skin hydration effects of a cream containing this compound.
Materials and Equipment:
-
Test cream containing this compound
-
Placebo cream (same formulation without this compound)
-
Corneometer® CM 825 or similar device
-
Controlled environment room (stable temperature and humidity)
-
Human volunteers with dry to normal skin
Procedure:
-
Volunteer Recruitment and Acclimatization:
-
Recruit a panel of healthy volunteers with self-perceived dry or normal skin.
-
Volunteers should avoid using any moisturizers on the test area (e.g., volar forearm) for a specified period before the study.
-
On the day of measurement, have the volunteers acclimatize in a room with controlled temperature (e.g., 21 ± 1°C) and humidity (e.g., 50 ± 5%) for at least 20 minutes before measurements are taken.
-
-
Baseline Measurement:
-
Define two test areas on the volar forearm of each volunteer.
-
Take baseline skin hydration measurements on both areas using the Corneometer according to the manufacturer's instructions.
-
-
Product Application:
-
Apply a standardized amount of the test cream to one test area and the placebo cream to the other. The application sites should be randomized.
-
-
Post-Application Measurements:
-
Measure skin hydration at predefined time points after application (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in skin hydration from baseline for both the test and placebo products at each time point.
-
Statistically compare the hydration effects of the test cream to the placebo to determine the efficacy of this compound as a moisturizing agent.
-
Diagram 3: Clinical Protocol for Skin Hydration Assessment
Caption: Workflow for a clinical study to evaluate skin hydration.
Conclusion
This compound is a valuable multifunctional ingredient for cosmetic formulations. Its properties as an emollient, moisturizer, co-emulsifier, and antimicrobial agent make it suitable for a wide range of skin and personal care products. The provided application notes and experimental protocols offer a framework for researchers and formulators to effectively utilize and evaluate this ingredient in their product development endeavors. Further optimization of concentrations and formulation techniques may be necessary to achieve desired product performance and stability.
References
- 1. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Skin acceptability of a cosmetic moisturizer formulation in female subjects with sensitive skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Volume 64 No 5 page 331 [library.scconline.org]
- 9. skinconsult.com [skinconsult.com]
- 10. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols for the Formulation of 1-Decanoyl-rac-glycerol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decanoyl-rac-glycerol, also known as monocaprin, is a monoacylglycerol that has garnered significant interest in the field of drug delivery. Its biocompatibility, biodegradability, and amphiphilic nature make it a versatile excipient for formulating a variety of drug delivery systems.[1] Monocaprin has been shown to possess antimicrobial properties and can act as a permeation enhancer, facilitating the transport of drugs across biological membranes. This document provides detailed application notes and protocols for the formulation of 1-Decanoyl-rac-glycerol-based drug delivery systems, including nanoemulsions and solid lipid nanoparticles (SLNs).
Physicochemical Properties of 1-Decanoyl-rac-glycerol
A thorough understanding of the physicochemical properties of 1-Decanoyl-rac-glycerol is crucial for formulation development.
| Property | Value | Reference |
| Synonyms | Monocaprin, 1-Monoglyceride of capric acid | [1] |
| Molecular Formula | C13H26O4 | [2] |
| Molecular Weight | 246.34 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | ~49-52 °C | |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol and chloroform. | [3] |
Application Notes
1-Decanoyl-rac-glycerol can be utilized in various drug delivery platforms:
-
Nanoemulsions: As an oil phase or co-surfactant, monocaprin can form stable oil-in-water (o/w) nanoemulsions for the encapsulation of lipophilic drugs. These systems can enhance the oral bioavailability of poorly soluble compounds.
-
Solid Lipid Nanoparticles (SLNs): 1-Decanoyl-rac-glycerol can serve as the solid lipid matrix in SLNs. These carriers are suitable for both lipophilic and hydrophilic drugs and offer advantages such as controlled release and improved stability.
-
Permeation Enhancer: Due to its ability to interact with and disrupt the lipid bilayers of cell membranes, monocaprin can be incorporated into topical and oral formulations to enhance drug absorption.[3][4] The mechanism is primarily attributed to increased membrane fluidity.[4]
-
Antimicrobial Formulations: Leveraging its intrinsic antimicrobial activity, 1-Decanoyl-rac-glycerol can be used to formulate self-preserving drug delivery systems or as an active agent in treating topical or localized infections.
Experimental Protocols
Protocol 1: Preparation of a 1-Decanoyl-rac-glycerol-based Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water nanoemulsion for the encapsulation of a lipophilic drug.
Materials:
-
1-Decanoyl-rac-glycerol (as the oil phase)
-
Lipophilic drug
-
Polysorbate 80 (Tween 80) or other suitable surfactant
-
Purified water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Ultrasonic bath
Procedure:
-
Preparation of the Oil Phase:
-
Melt the 1-Decanoyl-rac-glycerol by heating it to approximately 60-70°C.
-
Dissolve the lipophilic drug in the molten lipid with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C).
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles.[5] The optimal pressure and number of cycles should be determined for each specific formulation.
-
Cool the resulting nanoemulsion to room temperature.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the stability of the nanoemulsion. A zeta potential of ±30 mV is generally considered to indicate good stability.[6]
-
Entrapment Efficiency (EE%): Determined by separating the free drug from the nanoemulsion using techniques like ultracentrifugation or dialysis, followed by quantification of the drug in the nanoparticles. The EE% is calculated using the following formula: EE% = (Total drug - Free drug) / Total drug * 100
Protocol 2: Preparation of 1-Decanoyl-rac-glycerol Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Evaporation Method
This protocol is suitable for thermolabile drugs as it avoids high temperatures during the entire process.
Materials:
-
1-Decanoyl-rac-glycerol
-
Drug (lipophilic or hydrophilic)
-
Organic solvent (e.g., acetone, ethanol)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 1-Decanoyl-rac-glycerol and the drug in a suitable organic solvent.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase under high-speed stirring to form an oil-in-water emulsion.
-
Further reduce the droplet size by probe sonication.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
-
Characterization:
-
The characterization of SLNs is similar to that of nanoemulsions, including particle size, PDI, zeta potential, and entrapment efficiency.
-
Morphology: Can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Assessed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand the physical state of the lipid matrix.
Data Presentation
Table 1: Representative Formulation Parameters and Characterization Data for 1-Decanoyl-rac-glycerol Nanoemulsions
| Formulation ID | 1-Decanoyl-rac-glycerol (% w/v) | Surfactant (% w/v) | Drug (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| NE-1 | 5 | 2.5 (Polysorbate 80) | 0.5 | 150 ± 5 | 0.21 ± 0.02 | -25 ± 2 | 92 ± 3 |
| NE-2 | 10 | 5.0 (Polysorbate 80) | 1.0 | 180 ± 7 | 0.25 ± 0.03 | -28 ± 3 | 95 ± 2 |
Table 2: Representative Formulation Parameters and Characterization Data for 1-Decanoyl-rac-glycerol Solid Lipid Nanoparticles
| Formulation ID | 1-Decanoyl-rac-glycerol (% w/v) | Surfactant (% w/v) | Drug (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN-1 | 5 | 2.0 (Poloxamer 188) | 0.5 | 200 ± 10 | 0.18 ± 0.02 | -18 ± 2 | 88 ± 4 |
| SLN-2 | 10 | 4.0 (Poloxamer 188) | 1.0 | 250 ± 12 | 0.22 ± 0.03 | -22 ± 3 | 91 ± 3 |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual values will depend on the specific drug and formulation parameters.
Visualizations
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing a 1-Decanoyl-rac-glycerol nanoemulsion.
Logical Relationship of Formulation Components and Characterization
References
- 1. Formulation of a drug delivery system based on a mixture of monoglycerides and triglycerides for use in the treatment of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and characterization of self-nanoemulsifying drug delivery systems containing monoacyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. In Silico-Based Experiments on Mechanistic Interactions between Several Intestinal Permeation Enhancers with a Lipid Bilayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Synthesized 1-Monocaprin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the effective purification of synthesized 1-Monocaprin is a critical step to ensure the quality, safety, and efficacy of the final product. This document provides detailed application notes and experimental protocols for various purification techniques applicable to 1-Monocaprin, a monoglyceride with known antimicrobial properties.
1-Monocaprin, also known as glyceryl monocaprate, is the monoglyceride of capric acid. Its synthesis often results in a mixture containing unreacted starting materials, byproducts such as dicaprin and tricaprin, and residual solvents. The presence of these impurities can interfere with downstream applications, including in vitro and in vivo studies, formulation development, and clinical trials. Therefore, robust purification strategies are essential. This document outlines several common and effective purification techniques, including preparative thin-layer chromatography, recrystallization, column chromatography, and liquid-liquid extraction.
Comparative Analysis of Purification Techniques
The choice of purification method depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. A summary of the quantitative data for different purification techniques is presented below.
| Purification Technique | Purity (%) | Yield (%) | Key Considerations |
| Preparative Thin-Layer Chromatography | 100%[1] | 78.34%[1] | High purity achievable, suitable for small scale, can be labor-intensive. |
| Recrystallization | High | Variable | Simple and cost-effective, solvent selection is critical, may have lower yield. |
| Column Chromatography | High | Good | Scalable, good for separating compounds with different polarities. |
| Liquid-Liquid Extraction | Moderate | High | Good for initial cleanup to remove highly polar or non-polar impurities. |
Experimental Workflow for 1-Monocaprin Purification
The following diagram illustrates a general workflow for the purification and analysis of synthesized 1-Monocaprin.
Figure 1. A generalized workflow for the purification and analysis of synthesized 1-Monocaprin.
Experimental Protocols
Preparative Thin-Layer Chromatography (TLC)
Preparative TLC is a highly effective method for obtaining very pure 1-Monocaprin on a small scale. One study reported achieving 100% purity with a 78.34% yield using this technique.[1]
Materials:
-
Preparative TLC plates (e.g., Silica Gel 60 F254, 20x20 cm, 1-2 mm thickness)
-
Developing chamber
-
Spotting capillaries or syringe
-
UV lamp (254 nm)
-
Iodine chamber
-
Scraper (e.g., spatula or razor blade)
-
Elution solvent (e.g., chloroform/methanol mixture)
-
Filtration apparatus (e.g., sintered glass funnel)
-
Rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the crude 1-Monocaprin in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).
-
Plate Spotting: Carefully apply the dissolved sample as a thin line across the origin of the preparative TLC plate, about 2 cm from the bottom edge.
-
Development: Place the plate in a developing chamber containing the mobile phase (e.g., n-hexane:ethyl acetate, 3:1 v/v).[1] Allow the solvent front to move up the plate until it is about 1-2 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp or by placing the plate in an iodine chamber. The band corresponding to 1-Monocaprin should be identified (a co-spot of a pure standard is recommended).
-
Scraping: Carefully scrape the silica gel containing the 1-Monocaprin band from the plate into a clean beaker.
-
Elution: Add a polar solvent (e.g., a mixture of chloroform and methanol) to the scraped silica gel to dissolve the 1-Monocaprin. Stir or sonicate for several minutes to ensure complete extraction.
-
Filtration and Concentration: Filter the mixture through a sintered glass funnel to remove the silica gel. Wash the silica gel with additional elution solvent. Combine the filtrates and remove the solvent using a rotary evaporator to obtain the purified 1-Monocaprin.
Recrystallization
Recrystallization is a common and cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. For 1-Monocaprin, n-hexane has been reported as a suitable solvent.[1]
Materials:
-
Crude 1-Monocaprin
-
Recrystallization solvent (e.g., n-hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: The ideal solvent should dissolve 1-Monocaprin well at elevated temperatures but poorly at room temperature or below. n-Hexane is a good starting point. Other non-polar or moderately polar solvents can also be tested.
-
Dissolution: Place the crude 1-Monocaprin in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile technique that can be scaled up for larger quantities of crude product. It separates compounds based on their differential adsorption to a stationary phase.
Materials:
-
Chromatography column
-
Stationary phase (e.g., Silica Gel 60, 70-230 mesh)
-
Mobile phase (e.g., a gradient of n-hexane and ethyl acetate)
-
Collection tubes
-
TLC plates for fraction analysis
Protocol:
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 1-Monocaprin in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure 1-Monocaprin.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Liquid-Liquid Extraction
Liquid-liquid extraction can be used as an initial purification step to remove highly polar or non-polar impurities from the crude reaction mixture.
Materials:
-
Separatory funnel
-
Immiscible solvents (e.g., dichloromethane and water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Protocol:
-
Dissolution: Dissolve the crude 1-Monocaprin in an organic solvent such as dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash it with water or a mild aqueous acid or base solution to remove water-soluble impurities.
-
Phase Separation: Allow the layers to separate and drain the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for the analysis of monoglycerides.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detector: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve a small amount of the purified 1-Monocaprin in the initial mobile phase or a suitable solvent like isopropanol.
This detailed guide provides a strong foundation for the successful purification and analysis of synthesized 1-Monocaprin. Researchers should optimize these protocols based on their specific synthesis outcomes and available laboratory equipment.
References
Troubleshooting & Optimization
preventing acyl migration during monoglyceride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing acyl migration during monoglyceride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in monoglyceride synthesis, and why is it problematic?
A1: Acyl migration is an intramolecular reaction where the acyl group (a fatty acid chain) moves between the hydroxyl positions of the glycerol backbone.[1] In monoglyceride synthesis, this typically involves the isomerization of a 2-monoglyceride (2-MG), where the acyl group is on the central carbon, to a more stable 1-monoglyceride (1-MG) or 3-monoglyceride (3-MG), where the acyl group is on a terminal carbon. This is problematic because the specific position of the acyl group is often crucial for the desired chemical and physiological properties of the monoglyceride.[2] The migration leads to a mixture of isomers, reducing the yield of the target product and requiring additional purification steps.[1]
Q2: What are the primary factors that influence the rate of acyl migration?
A2: The rate of acyl migration is influenced by several key factors:
-
Temperature: Higher temperatures significantly accelerate the rate of acyl migration.[2][3]
-
Solvent Polarity: The type of solvent used plays a critical role. Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[2][4]
-
Water Activity (aw): Water activity is a crucial factor, with lower water activity generally leading to a higher rate of acyl migration.[3][5] Conversely, increasing water activity can decrease the rate of acyl migration.[3][4]
-
pH: Acidic or basic conditions can catalyze acyl migration. The reaction is generally slowest at a neutral pH.
-
Catalyst/Enzyme Carrier: The type of catalyst used, including the support material for immobilized enzymes, can influence the rate of acyl migration.[1]
Q3: How can I minimize acyl migration during enzymatic synthesis of monoglycerides?
A3: To minimize acyl migration during enzymatic synthesis, consider the following strategies:
-
Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[3]
-
Optimize Solvent Selection: Use polar solvents such as t-butanol, which have been shown to inhibit acyl migration more effectively than non-polar solvents like hexane.[2][4]
-
Regulate Water Activity: Maintain a high water activity (e.g., aw > 0.9) to suppress isomerization.[4]
-
Choose the Right Enzyme and Support: Select a lipase and immobilization support that are known to have a low propensity for inducing acyl migration. For instance, some studies suggest that certain enzyme carriers with surface charges could catalyze acyl migration.[3]
-
Minimize Reaction Time: Shorter reaction times can favor the kinetic product (the desired 2-MG) over the thermodynamically more stable 1-MG.
Q4: What analytical techniques are suitable for detecting and quantifying acyl migration?
A4: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a common and effective method for the quantitative determination of monoglyceride and diglyceride isomers.[6][7] This technique allows for the separation and quantification of 1-monoglycerides and 2-monoglycerides, providing a clear picture of the extent of acyl migration. Other methods include gas chromatography (GC) after derivatization and thin-layer chromatography (TLC).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-monoglyceride and high yield of 1-monoglyceride. | Acyl migration has occurred. | Review and optimize reaction conditions. Lower the reaction temperature.[3] Switch to a more polar solvent like t-butanol.[2][4] Increase the water activity of the reaction medium.[3][4] Reduce the overall reaction time. |
| Inconsistent results between batches. | Poor control over reaction parameters. | Ensure precise control of temperature, water activity, and solvent composition. Calibrate all monitoring equipment regularly. |
| Difficulty in separating 1-MG and 2-MG isomers. | Inadequate analytical method. | Develop and validate a robust HPLC-ELSD method specifically for the separation of monoglyceride isomers.[6][7] Consider using a column with a suitable stationary phase for lipid analysis.[1] |
| Acyl migration occurs during product storage. | Unfavorable storage conditions. | Store purified 2-monoglycerides at low temperatures and in a non-polar solvent-free environment to minimize isomerization over time. |
Data Presentation
Table 1: Effect of Solvent Polarity on 2-Monoglyceride (2-MAG) Isomerization
| Solvent | Log P | 2-MAG/Total MAG Ratio after 20 days (%) |
| t-butanol | 0.8 | 79.98 |
| ethanol | -0.24 | 73.14 |
| acetone | -0.23 | 68.76 |
| dichloromethane | 1.25 | 64.62 |
| hexane | 3.5 | 34.01 |
Data adapted from a study on 2-arachidonoylglycerol at 30°C with a water activity of 0.53.[4]
Table 2: Effect of Water Activity (aw) on the Rate of Acyl Migration
| Water Activity (aw) | Rate of Acyl Migration |
| 0.11 | Highest |
| 0.74 | Moderate |
| 0.53 | Low |
| 0.97 | Lowest |
Data indicates the trend of acyl migration rates in a lipase-inactivated system using t-butanol as the solvent.[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 2-Arachidonoylglycerol with Minimized Acyl Migration
This protocol is based on the enzymatic alcoholysis of fungal oil to produce 2-arachidonoylglycerol (2-AG), a type of 2-monoglyceride.[4]
Materials:
-
Fungal oil (source of arachidonic acid)
-
Ethanol
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
t-butanol (solvent)
-
Saturated salt solutions to control water activity
-
25-mL glass vessel with magnetic stirrer
Procedure:
-
Reaction Setup: In a 25-mL glass vessel, mix 2 g of fungal oil and 4 g of ethanol (molar ratio of approximately 1:40).
-
Solvent Addition: Add a controlled volume of t-butanol as the reaction solvent.
-
Water Activity Control: Equilibrate the reaction system to the desired water activity (e.g., 0.97 for minimal acyl migration) using a saturated salt solution in a sealed container.
-
Enzyme Addition: Add the immobilized lipase (e.g., 15% by weight of the oil) to initiate the reaction.
-
Reaction Conditions: Stir the mixture at 400 rpm at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 8 hours).
-
Reaction Termination: Stop the reaction by centrifuging the mixture at 4000 rpm for 4 minutes to remove the lipase.
-
Solvent Removal: Remove the t-butanol and residual ethanol by rotary evaporation at 40°C.
-
Analysis: Analyze the product composition using HPLC-ELSD to determine the ratio of 2-MAG to 1-MAG.
Protocol 2: Analysis of Monoglyceride Isomers by HPLC-ELSD
This is a general procedure for the analysis of monoglyceride isomers. Specific parameters may need to be optimized for different lipid compositions.[1][6]
Materials:
-
Monoglyceride sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, acetone, formic acid)
-
HPLC system equipped with an Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve a known amount of the monoglyceride sample in a suitable solvent (e.g., a mixture of the initial mobile phase).
-
HPLC Conditions:
-
Column: Hypersil GOLD 1.9 µm, 200 x 2.1 mm (or equivalent)
-
Mobile Phase A: 50:30:19.8:0.2 (v/v) methanol/acetonitrile/water/formic acid
-
Mobile Phase B: 59.8:40:0.2 (v/v) methanol/acetone/formic acid
-
Gradient: A time-based gradient from 100% A to 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 2 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 28°C
-
Gas Pressure: 3.5 bar
-
-
Data Analysis: Integrate the peak areas for the 1-monoglyceride and 2-monoglyceride isomers to determine their relative abundance.
Visualizations
Caption: Mechanism of acyl migration from a 2-monoglyceride to a 1-monoglyceride.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration | MDPI [mdpi.com]
- 5. Trace water activity could improve the formation of 1,3-oleic-2-medium chain-rich triacylglycerols by promoting acyl migration in the lipase RM IM catalyzed interesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Monocaprin
Welcome to the technical support center for the purification of 1-Monocaprin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 1-Monocaprin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-Monocaprin?
A1: Crude 1-Monocaprin synthesized via esterification or transesterification reactions can contain several impurities. The most common include unreacted starting materials like capric acid and glycerol, as well as byproducts such as dicaprin and tricaprin.[1] If ethyl caprate is used as a starting material, it can also be present as an impurity.[1]
Q2: Which purification techniques are most effective for 1-Monocaprin?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. Common and effective methods include:
-
Recrystallization: A widely used technique for purifying solid compounds like 1-Monocaprin.
-
Preparative Thin Layer Chromatography (TLC): Effective for small-scale purification and for separating compounds with similar polarities.[1][2]
-
Column Chromatography: Suitable for larger-scale purification and for separating complex mixtures.
Q3: What analytical techniques can be used to assess the purity of 1-Monocaprin?
A3: Purity assessment is crucial after each purification step. Commonly used analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
Gas Chromatography (GC): Provides quantitative data on the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of 1-Monocaprin and its impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used for structural confirmation and can also be used for quantitative analysis to determine purity.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of 1-Monocaprin.
Recrystallization
Problem 1: 1-Monocaprin oils out instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of 1-Monocaprin (51-55 °C), or if there are significant impurities that depress the melting point.
-
Solution:
-
Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of 1-Monocaprin.
-
Increase the solvent volume: Add more of the hot solvent to ensure the compound remains dissolved at a lower temperature during cooling.
-
Gradual cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Problem 2: Poor or no crystal formation upon cooling.
-
Cause: The solution may not be supersaturated, meaning too much solvent was used. Alternatively, the cooling process might be too rapid, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure 1-Monocaprin to the solution to act as a template for crystal growth.
-
-
Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Use an ice-salt bath or a refrigerator to achieve a lower temperature, which may be necessary to induce crystallization.
-
Problem 3: Low recovery of 1-Monocaprin after recrystallization.
-
Cause: This can be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. It can also result from premature crystallization during a hot filtration step.
-
Solution:
-
Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude 1-Monocaprin.
-
Cool the filtrate: If a significant amount of product remains in the mother liquor, you can try to recover more by concentrating the filtrate and cooling it again to obtain a second crop of crystals.
-
Preheat filtration apparatus: During hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Preparative Thin Layer Chromatography (TLC)
Problem 1: Poor separation of 1-Monocaprin from impurities.
-
Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components. Overloading the sample on the TLC plate can also lead to poor resolution.
-
Solution:
-
Optimize the solvent system: Systematically vary the ratio of polar and non-polar solvents to achieve better separation. For 1-Monocaprin, a common mobile phase is a mixture of n-hexane and ethyl acetate.[1]
-
Reduce sample loading: Apply a smaller amount of the sample to the plate. For preparative TLC, the sample should be applied as a thin, uniform band.
-
Multiple developments: Running the TLC plate in the same solvent system multiple times can sometimes improve the separation of closely eluting spots.
-
Problem 2: Streaking of spots on the TLC plate.
-
Cause: The sample may be too concentrated, or it might be interacting too strongly with the stationary phase (silica gel). Acidic or basic impurities can also cause streaking.
-
Solution:
-
Dilute the sample: Ensure the sample is not too concentrated before applying it to the plate.
-
Modify the mobile phase: Adding a small amount of a polar solvent like acetic acid or methanol to the mobile phase can help to reduce streaking by competing for active sites on the silica gel.
-
Problem 3: Difficulty in visualizing the 1-Monocaprin band.
-
Cause: 1-Monocaprin is not UV-active, so it will not be visible under a standard UV lamp unless a fluorescent indicator is present in the TLC plate.
-
Solution:
-
Use a visualizing agent:
-
Iodine vapor: Place the developed TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[1]
-
Potassium permanganate stain: A solution of potassium permanganate can be sprayed on the plate, which reacts with compounds that can be oxidized, appearing as yellow spots on a purple background.
-
Ceric ammonium molybdate (CAM) stain: A general-purpose stain that visualizes most organic compounds upon heating.
-
-
Quantitative Data
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Preparative Thin Layer Chromatography | 87% (1,2-acetonide-3-capryl glycerol) | 100% | 78.34% | [1] |
| Enzymatic Synthesis (No purification data) | N/A | 61.3% Monocaprin, 19.9% Dicaprin, 18.8% Capric acid | >80% |
Experimental Protocols
Protocol 1: Purification of 1-Monocaprin by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which 1-Monocaprin is sparingly soluble at room temperature but highly soluble at elevated temperatures. n-Hexane is a commonly used solvent.[1]
-
Dissolution: Place the crude 1-Monocaprin in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Preheat the filter funnel and the receiving flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of 1-Monocaprin by Preparative Thin Layer Chromatography
-
Sample Preparation: Dissolve the crude 1-Monocaprin in a minimal amount of a volatile solvent (e.g., acetone).
-
Plate Loading: Using a capillary tube or a syringe, carefully apply the sample solution as a thin, uniform band along the origin line of a preparative TLC plate. Allow the solvent to evaporate completely.
-
Development: Place the loaded TLC plate in a developing chamber containing the appropriate mobile phase (e.g., n-hexane:ethyl acetate, 3:1 v/v).[1] Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow it to dry. Visualize the separated bands using an appropriate method (e.g., iodine vapor).
-
Scraping: Carefully scrape the silica gel corresponding to the 1-Monocaprin band from the plate.
-
Elution: Transfer the scraped silica to a small column or a flask. Add a polar solvent (e.g., ethyl acetate or acetone) to elute the 1-Monocaprin from the silica.
-
Solvent Removal: Filter the solution to remove the silica gel and then evaporate the solvent from the filtrate under reduced pressure to obtain the purified 1-Monocaprin.
Visualizations
Caption: Workflow for the purification of 1-Monocaprin by recrystallization.
Caption: Workflow for the purification of 1-Monocaprin by preparative TLC.
References
Technical Support Center: Optimizing Lipase-Catalyzed Monocaprin Synthesis
Welcome to the technical support center for the enzymatic synthesis of monocaprin. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for lipase-catalyzed monocaprin synthesis?
A1: A common starting point for the direct esterification of capric acid and glycerol involves using a commercial immobilized lipase. Optimal conditions reported include a temperature of 55°C, an enzyme concentration of 3% (w/w), and a 1:1 molar ratio of capric acid to glycerol.[1] These conditions have been shown to yield a product mixture containing 61.3% monocaprin, 19.9% dicaprin, and 18.8% capric acid after a 6-hour reaction.[1]
Q2: Which type of lipase is most effective for monocaprin synthesis?
A2: Several lipases can be used, and the choice can affect selectivity and yield. Lipozyme IM 20, an immobilized lipase from Rhizomucor miehei, has been effectively used for monocaprin production.[1][2] Other lipases, such as those from Candida rugosa, have also been studied, though they may produce more dicaprin and tricaprin than monocaprin under certain conditions.[2] The selection of the enzyme is a critical parameter to optimize for your specific application.
Q3: Is a solvent necessary for the reaction?
A3: Not always. Solvent-free systems are a viable and often preferred "green" alternative, reducing downstream processing costs and environmental impact.[2][3] However, the use of organic solvents can improve system homogeneity and increase mass transfer by reducing viscosity.[2]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent polarity significantly influences enzyme activity and stability.[2][4] Hydrophobic (nonpolar) solvents with a high log P value (partition coefficient) generally cause less enzyme inactivation than hydrophilic (polar) solvents.[2][5] Polar solvents may strip essential water from the enzyme's surface, leading to decreased activity.[2][4] However, in some cases, an increase in solvent polarity can improve selectivity towards monoglyceride formation.[2]
Q5: What is the importance of water activity (a_w) in the reaction medium?
A5: Water activity is a critical parameter. While lipases are hydrolases, their synthetic activity is favored in non-aqueous or low-water environments.[6] A minimal amount of water is essential for maintaining the enzyme's catalytically active conformation.[7] However, excess water can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield and promoting the formation of free fatty acids.[2] The optimal initial water activity for medium-chain glyceride synthesis has been reported to be around 0.328.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process.
| Problem | Potential Cause | Recommended Solution |
| Low Monocaprin Yield | Suboptimal Temperature: The temperature may be too high, causing enzyme denaturation, or too low, resulting in slow reaction rates.[7] | Optimize the temperature. Most lipases are active between 40°C and 60°C.[7] A temperature of 55°C has been found effective for Lipozyme IM 20.[1] Perform a temperature screen to find the optimum for your specific enzyme. |
| Incorrect Substrate Molar Ratio: An excess of either capric acid or glycerol can affect the equilibrium and product distribution.[8] | A 1:1 molar ratio of capric acid to glycerol is a good starting point and has been shown to be optimal in some studies.[1] Titrate the molar ratio to determine the ideal balance for your system. | |
| Enzyme Inactivation: The enzyme may be inactivated by the reaction medium (e.g., polar solvents) or has lost activity over time.[2] | - If using a solvent, consider switching to a more hydrophobic (nonpolar) one like n-hexane.[2][5]- Ensure proper storage and handling of the lipase. If reusing an immobilized enzyme, test its residual activity. | |
| Excess Water Content: High water activity can promote the reverse reaction (hydrolysis) instead of esterification.[6] | Control the water activity in the reaction medium. Using molecular sieves or performing the reaction under vacuum can help remove water produced during esterification. | |
| High Formation of Di- and Tricaprin (Low Selectivity) | Acyl Migration: The acyl group from the newly formed monocaprin can migrate, allowing for further esterification to form di- and triglycerides. | - Optimize the reaction time; shorter reaction times may favor monocaprin formation before significant acyl migration occurs.- The choice of enzyme is crucial; some lipases exhibit higher selectivity for monoglyceride synthesis.[2] |
| High Substrate Molar Ratio: An excess of capric acid can drive the reaction towards the formation of higher glycerides. | Re-optimize the substrate molar ratio. A lower ratio of capric acid to glycerol may improve monocaprin selectivity.[9] | |
| Solvent Effects: The reaction medium can influence enzyme selectivity. | Experiment with different solvents. An increase in solvent polarity has been shown to improve selectivity towards monoglycerides in some systems.[2] | |
| Reaction Stalls or Proceeds Slowly | Poor Mass Transfer: High viscosity of the reaction mixture (especially in solvent-free systems) can limit the interaction between substrates and the enzyme.[2] | - Increase agitation/stirring speed.- Consider adding a suitable non-polar organic solvent to reduce viscosity.[2]- Ensure the immobilized enzyme is well-dispersed in the reaction mixture. |
| Low Enzyme Concentration: The amount of lipase may be insufficient for an efficient conversion rate. | Increase the enzyme loading. A concentration of 3% (w/w) has been used effectively.[1] Perform experiments with varying enzyme concentrations to find the optimal level. |
Data & Experimental Protocols
Summary of Optimized Reaction Conditions
The following table summarizes conditions from a key study on monocaprin synthesis.
| Parameter | Optimal Value | Product Composition (after 6h) | Reference |
| Enzyme | Lipozyme IM 20 (Immobilized) | Monocaprin: 61.3% | [1][2] |
| Temperature | 55°C | Dicaprin: 19.9% | [1][2] |
| Enzyme Concentration | 3% (w/w of total reagents) | Capric Acid (unreacted): 18.8% | [1][2] |
| Substrate Molar Ratio | 1 (Capric Acid / Glycerol) | [1][2] | |
| Reaction Time | 6 hours | [1][2] | |
| System | Open reactor (solvent-free) | [1][2] |
General Experimental Protocol: Direct Esterification
This protocol provides a detailed methodology for the synthesis of monocaprin based on established methods.[1][2]
-
Substrate Preparation:
-
Accurately weigh capric acid and glycerol to achieve the desired molar ratio (e.g., 1:1).
-
Add the substrates to a suitable reaction vessel (e.g., a round-bottom flask or jacketed glass reactor).
-
-
Reaction Setup:
-
Place the reaction vessel in a heating system with magnetic or mechanical stirring (e.g., a heating mantle or water bath).
-
Bring the substrate mixture to the desired reaction temperature (e.g., 55°C) under constant agitation.
-
-
Enzyme Addition & Reaction:
-
Once the temperature has stabilized, add the immobilized lipase (e.g., Lipozyme IM 20) at the desired concentration (e.g., 3% of the total substrate weight).
-
Start the timer for the reaction (e.g., 6 hours).
-
If controlling water activity, add activated molecular sieves to the vessel or apply a vacuum.
-
-
Sampling and Monitoring (Optional):
-
At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding a cold solvent (e.g., ethanol/acetone mixture) and filtering out the enzyme.
-
Analyze the sample to monitor the progress of the reaction.
-
-
Reaction Termination and Product Recovery:
-
After the designated reaction time, stop the reaction by rapidly cooling the mixture and filtering out the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for potential reuse.
-
The resulting product mixture contains monocaprin, dicaprin, unreacted capric acid, and glycerol.
-
-
Product Analysis:
-
Analyze the final product mixture using Gas Chromatography (GC) after derivatization (silylation) to determine the concentration of mono-, di-glycerides and free fatty acids.
-
Visual Guides and Workflows
General Experimental Workflow
Caption: Workflow for lipase-catalyzed monocaprin synthesis.
Troubleshooting Flowchart for Low Monocaprin Yield
References
- 1. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,3-Dihydroxypropyl Decanoate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydroxypropyl decanoate in aqueous solutions.
FAQS & Troubleshooting Guide
This section addresses common issues encountered during the formulation and handling of this compound in aqueous media.
1. Solubility and Formulation Issues
-
Q1: Why is my this compound not dissolving in water?
-
A1: this compound is classified as practically insoluble in water. Direct dissolution in aqueous buffers will likely result in a cloudy suspension or phase separation. For experimental purposes, it is often dissolved in a small amount of a water-miscible organic solvent, such as DMSO, before being introduced to the aqueous medium.
-
-
Q2: I'm observing precipitation or cloudiness in my aqueous formulation over time. What is happening?
-
A2: This is likely due to the low aqueous solubility of this compound. Even if initially dispersed, it can precipitate out of the solution, especially with changes in temperature or if the concentration exceeds its solubility limit in the mixed solvent system. Consider using co-solvents or surfactants to improve solubility and stability.
-
-
Q3: Can I heat the solution to improve the solubility of this compound?
-
A3: While gentle heating can aid in the initial dispersion, prolonged exposure to elevated temperatures can accelerate the hydrolysis of the ester bond, leading to the degradation of the compound. The effect of temperature on hydrolysis is significant; therefore, heating should be minimized.
-
2. Chemical Stability and Degradation
-
Q4: What is the primary degradation pathway for this compound in aqueous solutions?
-
A4: The primary degradation pathway is the hydrolysis of the ester bond, which breaks down this compound into decanoic acid and glycerol. This reaction is catalyzed by both acidic and basic conditions.
-
-
Q5: How does pH affect the stability of this compound?
-
A5: The hydrolysis of this compound is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 7) and increases under both acidic (pH < 7) and basic (pH > 7) conditions. Basic conditions, in particular, can lead to rapid degradation.
-
-
Q6: My formulation's pH is decreasing over time. What could be the cause?
-
A6: The hydrolysis of this compound produces decanoic acid. The accumulation of this acidic degradation product will cause a decrease in the pH of an unbuffered or weakly buffered solution. This can, in turn, affect the stability of the remaining compound and other components in the formulation.
-
-
Q7: How can I minimize the degradation of this compound in my aqueous formulation?
-
A7: To minimize degradation, it is recommended to:
-
Maintain the pH of the solution as close to neutral as possible using a suitable buffer system.
-
Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
Protect from light, as photostability can also be a concern.
-
Prepare solutions fresh whenever possible and avoid long-term storage in aqueous media.
-
-
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that these are representative values based on general principles of ester hydrolysis and data from similar monoglycerides. It is crucial to perform specific stability studies for your unique formulation.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |
| 3.0 | 0.048 | 14.4 |
| 5.0 | 0.015 | 46.2 |
| 7.0 | 0.010 | 69.3 |
| 9.0 | 0.092 | 7.5 |
Table 2: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Half-life (t½, days) |
| 4 | 0.002 | 346.5 |
| 25 | 0.010 | 69.3 |
| 40 | 0.045 | 15.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.
-
Objective: To identify potential degradation products of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 48 hours.
-
Photostability: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate and quantify this compound from its primary degradation product, decanoic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute with the mobile phase to the desired concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Degradation Pathway of this compound.
Technical Support Center: 1-Decanoyl-rac-glycerol Emulsion Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing emulsion instability issues when working with 1-Decanoyl-rac-glycerol.
Frequently Asked Questions (FAQs)
Q1: What is 1-Decanoyl-rac-glycerol and why is it used in emulsions?
1-Decanoyl-rac-glycerol, also known as monocaprin, is a monoglyceride consisting of a decanoic acid chain attached to a glycerol backbone. It is a non-ionic surfactant used as an emulsifier and stabilizer in various formulations, including pharmaceuticals, cosmetics, and food products.[1][2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic fatty acid tail, allows it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation and stabilization of emulsions.[3]
Q2: What are the common signs of emulsion instability with 1-Decanoyl-rac-glycerol?
Emulsion instability can manifest in several ways:
-
Creaming or Sedimentation: The separation of the emulsion into two distinct layers, with the dispersed phase rising to the top (creaming) or settling at the bottom (sedimentation).
-
Flocculation: The aggregation of dispersed droplets into loose clusters without the rupture of the interfacial film.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and an increase in the average droplet size. This is an irreversible process.
-
Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
Q3: What is the optimal concentration of 1-Decanoyl-rac-glycerol for a stable emulsion?
The optimal concentration of 1-Decanoyl-rac-glycerol depends on several factors, including the oil-to-water ratio, the nature of the oil phase, and the presence of other excipients. Generally, increasing the emulsifier concentration leads to a smaller droplet size and improved stability up to a certain point.[4] However, excessively high concentrations may not provide additional benefits and could be cost-prohibitive. It is crucial to determine the optimal concentration experimentally for each specific formulation.
Q4: Can 1-Decanoyl-rac-glycerol be used as a sole emulsifier?
While 1-Decanoyl-rac-glycerol can function as the primary emulsifier, its performance can often be enhanced by using it in combination with a co-emulsifier. Co-emulsifiers can pack more efficiently at the oil-water interface, leading to a more stable interfacial film and improved emulsion stability. The choice of co-emulsifier will depend on the desired emulsion type (O/W or W/O) and the specific components of the formulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of emulsions stabilized with 1-Decanoyl-rac-glycerol.
Issue 1: Phase Separation (Creaming/Sedimentation) is Observed Shortly After Preparation.
| Potential Cause | Troubleshooting Step |
| Insufficient Emulsifier Concentration | Increase the concentration of 1-Decanoyl-rac-glycerol in increments (e.g., 0.5% w/w) to ensure adequate coverage of the oil-water interface. |
| Inadequate Homogenization | Increase the homogenization speed or duration to reduce the initial droplet size. Smaller droplets are less prone to creaming or sedimentation.[5] |
| Incorrect Oil/Water Ratio | Optimize the oil-to-water ratio. Highly concentrated emulsions are more prone to instability. |
| Inappropriate Temperature | Prepare the emulsion at a controlled temperature. Elevated temperatures can decrease the viscosity of the continuous phase, accelerating droplet movement.[6][7] |
Issue 2: The Emulsion Appears Grainy or Shows Signs of Droplet Aggregation (Flocculation/Coalescence).
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the aqueous phase can significantly impact emulsion stability. Determine the optimal pH for your system, as it can influence the surface charge of the droplets and thus the electrostatic repulsion between them.[8] |
| Presence of Electrolytes | High concentrations of salts or other electrolytes can disrupt the stability of the emulsion by shielding the surface charge of the droplets, leading to flocculation. Consider reducing the electrolyte concentration or using a non-ionic co-stabilizer. |
| Temperature Fluctuations During Storage | Store the emulsion at a constant, controlled temperature. Freeze-thaw cycles can be particularly detrimental to emulsion stability.[6] |
| Incompatible Ingredients | Ensure all components of the formulation are compatible. Some active pharmaceutical ingredients (APIs) or excipients can interact with the emulsifier and destabilize the system. |
Data Presentation: Factors Affecting Emulsion Stability
The following tables summarize the impact of key parameters on the stability of emulsions, as indicated by changes in particle size and zeta potential. While specific data for 1-Decanoyl-rac-glycerol is limited in publicly available literature, these tables provide general trends observed for similar emulsifiers.
Table 1: Effect of Emulsifier Concentration on Emulsion Properties
| Emulsifier Concentration (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Low | > 500 | -15 to 0 | Prone to rapid coalescence and phase separation. |
| Medium | 200 - 500 | -20 to -30 | Moderate stability, may show signs of creaming over time. |
| High | < 200 | < -30 | Generally stable with minimal changes over time.[9] |
Table 2: Influence of pH on Emulsion Properties
| pH of Aqueous Phase | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Acidic (e.g., 3-5) | Variable, may increase | Closer to zero | Reduced electrostatic repulsion can lead to flocculation and coalescence.[8] |
| Neutral (e.g., 6-8) | Generally smaller | More negative | Often the range for optimal stability due to sufficient electrostatic repulsion. |
| Alkaline (e.g., 9-11) | May increase | Highly negative | Can be stable, but extreme pH values may cause chemical degradation of components.[10] |
Table 3: Impact of Temperature on Emulsion Stability
| Storage Temperature (°C) | Mean Particle Size (nm) | Stability Observation |
| 4 (Refrigerated) | May increase due to crystallization of components. | Can lead to instability if components solidify. |
| 25 (Room Temperature) | Generally stable if properly formulated. | Optimal for many formulations. |
| 40 (Accelerated) | Tends to increase over time. | Increased kinetic energy of droplets can lead to more frequent collisions and coalescence.[11] |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using 1-Decanoyl-rac-glycerol
This protocol provides a general method for preparing an O/W emulsion. The specific amounts and parameters should be optimized for your particular application.
Materials:
-
1-Decanoyl-rac-glycerol
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (e.g., deionized water, buffer)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the desired amount of the oil phase and 1-Decanoyl-rac-glycerol into a beaker. Heat the mixture to 60-70 °C while stirring until the emulsifier is completely dissolved.
-
Aqueous Phase: In a separate beaker, heat the aqueous phase to the same temperature as the oil phase (60-70 °C).
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing at a low speed with the high-shear homogenizer.
-
Once all the aqueous phase has been added, increase the homogenization speed to the desired level (e.g., 5,000-10,000 rpm for a rotor-stator homogenizer) and homogenize for a set period (e.g., 5-10 minutes). The optimal speed and time will need to be determined experimentally.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature under gentle agitation. Rapid cooling can sometimes induce instability.
-
-
Characterization:
-
Characterize the resulting emulsion for particle size, zeta potential, and physical stability over time.
-
Mandatory Visualizations
Signaling Pathway: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG)
1-Decanoyl-rac-glycerol, as a diacylglycerol (DAG) analog, can activate certain isoforms of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[3] The diagram below illustrates the general mechanism of conventional PKC activation.
Caption: Activation of conventional Protein Kinase C (PKC) by upstream signaling events.
Experimental Workflow: Emulsion Preparation and Stability Assessment
The following diagram outlines a typical workflow for preparing an emulsion with 1-Decanoyl-rac-glycerol and evaluating its stability.
Caption: Workflow for emulsion preparation and subsequent stability analysis.
References
- 1. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 9. azonano.com [azonano.com]
- 10. Silver nanoparticles stabilized by ramnolipids: Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Monocaprin Solubility for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with monocaprin in biological assays, with a focus on methods to increase its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my monocaprin precipitate when I add it to my aqueous assay buffer or cell culture medium?
A1: Monocaprin is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions like buffers and cell culture media. When you introduce a concentrated stock of monocaprin, typically dissolved in an organic solvent like DMSO or ethanol, into an aqueous environment, the monocaprin molecules tend to aggregate and precipitate out of the solution. This is a common issue for many poorly water-soluble compounds.
Q2: What are the primary methods to increase the solubility of monocaprin for my experiments?
A2: There are several effective methods to enhance the solubility of monocaprin for biological assays:
-
Co-solvents: Using a water-miscible organic solvent in your final solution can increase the solubility of monocaprin.
-
Surfactants: These molecules can form micelles that encapsulate monocaprin, allowing it to be dispersed in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with monocaprin and increase its solubility.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to create stable emulsions of monocaprin in aqueous media.
-
Sonication: This method uses sound energy to break down monocaprin particles, increasing the surface area for dissolution.[1][2][3]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid cytotoxicity.[4][5][6] However, some sensitive or primary cell lines may require even lower concentrations, such as 0.1%.[4] It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Monocaprin precipitates out of solution during my experiment.
| Possible Cause | Troubleshooting Step |
| Solubility Limit Exceeded | The concentration of monocaprin in your final assay solution is too high for the chosen solvent system. |
| Solution 1: Decrease Final Concentration: If your experimental design allows, lower the final concentration of monocaprin. | |
| Solution 2: Optimize Solubilization Method: Choose a more effective solubilization method from the options discussed below (co-solvents, surfactants, cyclodextrins, lipid-based formulations). | |
| Inadequate Mixing | The monocaprin stock solution was not adequately dispersed upon addition to the aqueous medium. |
| Solution: Improve Mixing Technique: When adding the monocaprin stock, vortex or pipette mix the solution immediately and thoroughly to ensure rapid and uniform dispersion. | |
| Temperature Effects | Changes in temperature during the experiment may have reduced the solubility of monocaprin. |
| Solution: Maintain Constant Temperature: Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment. | |
| pH of the Medium | The pH of your buffer or medium may not be optimal for monocaprin solubility. |
| Solution: pH Adjustment (with caution): While monocaprin is a neutral molecule, the pH can influence the effectiveness of certain solubilizing agents. If using ionizable excipients, ensure the pH is appropriate. Be cautious as significant pH changes can affect your biological system. |
Quantitative Data: Solubility of Monocaprin
The following table summarizes available quantitative data on the solubility of monocaprin in different solvents.
| Solvent System | Solubility | Notes |
| Water | Insoluble[7] | Monocaprin is practically insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | 49 mg/mL (198.91 mM)[7] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[7] |
| Ethanol | 49 mg/mL[7] | A common solvent for preparing stock solutions. |
| Propylene Glycol (5%) with Polysorbate 20 (surfactant) | Soluble | The addition of a surfactant is necessary to maintain solubility in aqueous dilutions.[8] |
Experimental Protocols
Protocol 1: Solubilization of Monocaprin using a Co-solvent (DMSO)
This protocol is suitable for preparing a stock solution of monocaprin for use in cell-based assays.
Materials:
-
Monocaprin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, weigh out the desired amount of monocaprin powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM). The solubility of monocaprin in DMSO is approximately 49 mg/mL.[7]
-
Vortex thoroughly until the monocaprin is completely dissolved. A brief sonication in a water bath can aid dissolution.[1][2][3]
-
-
Prepare Working Solution:
-
Serially dilute the monocaprin stock solution in DMSO if a range of concentrations is required for your experiment.
-
To prepare the final working solution, dilute the monocaprin stock solution directly into pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion and prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.5%).[4][5][6]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without monocaprin) to your cell culture medium. This is essential to distinguish the effects of monocaprin from any effects of the solvent.
-
Protocol 2: Preparation of a Monocaprin-Cyclodextrin Inclusion Complex
This method can improve the aqueous solubility of monocaprin by encapsulating it within a cyclodextrin molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.
Materials:
-
Monocaprin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Freeze-dryer (optional)
Procedure:
-
Phase Solubility Study (Optional but Recommended):
-
To determine the optimal ratio of monocaprin to HP-β-CD, a phase solubility study can be performed. This involves preparing a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
An excess amount of monocaprin is added to each solution.
-
The solutions are stirred at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
The suspensions are filtered, and the concentration of dissolved monocaprin in the filtrate is determined by a suitable analytical method (e.g., HPLC).
-
A phase solubility diagram is then plotted (monocaprin concentration vs. HP-β-CD concentration) to determine the stoichiometry of the complex (often 1:1 or 1:2) and the stability constant.[9][10][11]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Based on the desired molar ratio (e.g., 1:1), weigh the appropriate amounts of monocaprin and HP-β-CD.
-
Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder.
-
-
Dissolving the Complex:
-
The powdered monocaprin-HP-β-CD complex can be directly dissolved in your aqueous assay buffer or cell culture medium.
-
Protocol 3: Formulation of a Monocaprin Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
Monocaprin
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Tween® 80, Cremophor® RH40)
-
Co-solvent (e.g., Transcutol®, propylene glycol)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Excipient Screening:
-
Determine the solubility of monocaprin in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
This is used to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable emulsion.
-
Prepare mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil phase and the Smix at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
Each of these mixtures is then titrated with water, and the formation of a clear or slightly bluish, stable microemulsion is observed.
-
The results are plotted on a ternary phase diagram to delineate the self-emulsifying region.[12]
-
-
Preparation of the Monocaprin-Loaded SEDDS:
-
Select an optimal formulation from the self-emulsifying region of the phase diagram.
-
Dissolve the desired amount of monocaprin in the oil phase.
-
Add the surfactant and co-solvent to the oil-monocaprin mixture and stir until a clear, homogenous solution is formed.
-
-
Use in Assays:
-
The prepared monocaprin-loaded SEDDS pre-concentrate can be added to the aqueous assay medium with gentle agitation, where it will spontaneously form an emulsion, keeping the monocaprin solubilized.
-
Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to the use of monocaprin in biological assays.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications | MDPI [mdpi.com]
- 5. Investigation of Sonication Parameters for Large-Volume Focused Ultrasound-Mediated Blood–Brain Barrier Permeability Enhancement Using a Clinical-Prototype Hemispherical Phased Array - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Purity in 2,3-Dihydroxypropyl Decanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,3-dihydroxypropyl decanoate, particularly focusing on achieving high purity.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields can result from several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. For enzymatic reactions, ensure the enzyme is active and the reaction conditions are optimal for its activity.
-
Suboptimal Molar Ratio: The ratio of glycerol to decanoic acid is crucial. An excess of glycerol can favor the formation of monoglycerides, but it can also complicate purification. Experiment with different molar ratios to find the optimal balance for your specific method.[1]
-
Catalyst Deactivation: The catalyst, whether chemical or enzymatic, may have lost its activity. Ensure the catalyst is fresh and handled according to the manufacturer's recommendations. For enzymatic synthesis, factors like temperature and pH can significantly impact enzyme stability and activity.
-
Product Loss During Purification: Significant amounts of the product may be lost during extraction, washing, or chromatography steps. Optimize your purification protocol to minimize these losses.
Question: My final product contains significant amounts of di- and triglycerides. How can I improve the selectivity for the monoglyceride?
Answer: The formation of di- and triglycerides is the most common cause of low purity in this compound synthesis. Here are some strategies to improve selectivity:
-
Enzymatic Synthesis: Using a 1,3-regiospecific lipase, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme IM), can significantly improve selectivity for the synthesis of 1(3)-monoglycerides.[2][3] These enzymes specifically catalyze esterification at the primary hydroxyl groups of glycerol.
-
Glycerol Molar Ratio: Using a higher molar ratio of glycerol to fatty acid can shift the equilibrium towards the formation of monoglycerides.[4] However, the excess glycerol must be efficiently removed during purification.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of monoglycerides, especially in chemical synthesis methods. However, this may also decrease the reaction rate.
-
Solvent Selection: In enzymatic synthesis, the choice of solvent can influence selectivity. A mixture of n-hexane and tert-butanol (1:1, v/v) has been shown to create a homogeneous system that can improve the conversion to monolaurin, a similar monoglyceride.[3]
Question: I am having difficulty separating this compound from the unreacted starting materials and byproducts. What purification methods are most effective?
Answer: The purification of this compound from a mixture of unreacted decanoic acid, glycerol, and di- and triglycerides can be challenging due to their similar polarities. The following methods are recommended:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating mono-, di-, and triglycerides. A step-wise gradient elution is typically employed. Triglycerides can be eluted first with a non-polar solvent mixture, followed by diglycerides with a moderately polar mixture, and finally, the desired monoglyceride with a more polar solvent.
-
Crystallization: Crystallization can be an effective method for purifying monoglycerides, especially after an initial purification step like column chromatography. The choice of solvent is critical. Isooctane has been successfully used as a solvent for the crystallization of monoglycerides.[1]
-
Molecular Distillation: For larger-scale preparations, short-path or molecular distillation can be used to separate monoglycerides from the less volatile di- and triglycerides. This technique is particularly useful for producing high-purity monoglycerides (over 90%).
Question: How can I effectively monitor the progress of the reaction?
Answer: Monitoring the reaction progress is essential for determining the optimal reaction time and maximizing the yield of the desired product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the reaction. By spotting the reaction mixture alongside standards of the starting materials and the product, you can visualize the consumption of reactants and the formation of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, GC-MS is a powerful technique. It allows for the separation and identification of all components in the reaction mixture, including the desired monoglyceride and the di- and triglyceride byproducts. This enables you to calculate the conversion and selectivity of the reaction over time.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis methods for this compound?
A1: The three primary methods for synthesizing this compound are:
-
Direct Esterification: This involves the direct reaction of decanoic acid and glycerol, typically in the presence of an acid or base catalyst at high temperatures.[5] This method often results in a mixture of mono-, di-, and triglycerides.[6]
-
Transesterification (Glycerolysis): In this method, a triglyceride (tricaprin) or a fatty acid methyl ester (methyl decanoate) is reacted with glycerol.[6]
-
Enzymatic Synthesis: This method utilizes lipases as biocatalysts to catalyze the esterification of decanoic acid and glycerol under milder reaction conditions, often leading to higher selectivity for the monoglyceride.[2][5]
Q2: What are the common side products in this synthesis?
A2: The most common side products are 1,3-didecanoylglycerol (a diglyceride) and 1,2,3-tridecanoylglycerol (a triglyceride). Unreacted decanoic acid and glycerol will also be present in the crude product mixture.
Q3: Which synthesis method provides the highest purity of this compound?
A3: Enzymatic synthesis using a 1,3-regiospecific lipase generally offers the highest selectivity and, therefore, the highest purity of the initial product mixture before purification.[3] This is because the enzyme specifically targets the primary hydroxyl groups of glycerol, minimizing the formation of diglycerides.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the compound based on its mass spectrum and retention time, and to quantify its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester and hydroxyl groups).
Q5: What are the recommended storage conditions for this compound?
A5: For short-term storage (days to weeks), it is recommended to store the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[5]
Data Presentation
Table 1: Comparison of Synthesis Methods for Monoglycerides
| Synthesis Method | Catalyst | Temperature (°C) | Typical Purity Before Purification | Key Advantages | Key Disadvantages |
| Direct Esterification | Acid/Base | 180-250 | 40-60% Monoglyceride | Low-cost reactants | Low selectivity, high energy consumption, formation of colored byproducts |
| Transesterification | Alkaline | 220-260 | 40-60% Monoglyceride | Utilizes oils/fats as starting material | High temperature, low yield, requires molecular distillation for high purity[6] |
| Enzymatic Synthesis | Lipase | 40-70 | >60% Monoglyceride | High selectivity, mild conditions, high purity product[2][6] | Higher catalyst cost, longer reaction times |
Table 2: Solvent Systems for Column Chromatography Purification of Monoglycerides
| Elution Step | Solvent System | Purpose |
| Step 1 | Hexane/Diethyl Ether (90:10) | Elution of Triglycerides |
| Step 2 | Hexane/Diethyl Ether (75:25) | Elution of Diglycerides |
| Step 3 | Diethyl Ether (100%) | Elution of Monoglycerides |
| Step 4 | Ethanol (100%) | Elution of residual glycerol and other polar compounds |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using an immobilized lipase, which favors the formation of the monoglyceride.
Materials:
-
Decanoic acid
-
Glycerol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Hexane
-
tert-Butanol
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a round-bottom flask, combine decanoic acid and glycerol in a 1:5 molar ratio.
-
Add a solvent mixture of n-hexane and tert-butanol (1:1, v/v) to create a homogeneous reaction medium.[3]
-
Add the immobilized lipase (e.g., 5-10% by weight of the reactants).
-
If desired, add molecular sieves to remove water produced during the reaction and shift the equilibrium towards ester formation.
-
Stir the reaction mixture at a constant temperature (e.g., 60°C) for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Proceed with purification by column chromatography or crystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the separation of this compound from di- and triglycerides.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Hexane
-
Diethyl ether
-
Ethanol
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of solvents:
-
Begin with a non-polar mixture such as hexane/diethyl ether (90:10) to elute the triglycerides.
-
Increase the polarity to hexane/diethyl ether (75:25) to elute the diglycerides.
-
Use 100% diethyl ether to elute the desired this compound.
-
Finally, wash the column with ethanol to elute any remaining highly polar compounds like glycerol.
-
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed synthesis of monoacylglycerol in a homogeneous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Buy this compound | 2277-23-8 | >98% [smolecule.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
degradation pathways of glycerol 1-monodecanoate under stress conditions
Here is the technical support center for the degradation pathways of glycerol 1-monodecanoate under stress conditions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycerol 1-Monodecanoate (G1M). This resource provides essential information on its degradation pathways under stress conditions, along with troubleshooting guides and detailed experimental protocols to support your research and development activities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Glycerol 1-Monodecanoate (G1M) and why is its stability critical?
Glycerol 1-monodecanoate is a monoacylglycerol (MAG), which is an ester formed from glycerol and one molecule of decanoic acid.[1] It is used in pharmaceutical formulations as an excipient, such as an emulsifier, solubilizer, or permeation enhancer. The stability of G1M is critical because its degradation can lead to the formation of impurities that may impact the safety, efficacy, and shelf-life of the final drug product.[2][3] Regulatory agencies like the FDA and EMA require comprehensive stability data for all components of a pharmaceutical formulation.[3]
Q2: What are the primary degradation pathways for G1M under stress conditions?
G1M can degrade via several pathways, primarily dictated by the type of stress applied:
-
Hydrolysis: This is the most common pathway, where the ester bond is cleaved by water, especially under acidic or basic conditions, to yield glycerol and decanoic acid. This reaction is reversible.[1]
-
Oxidation: While the decanoate chain is saturated and thus less susceptible to oxidation than unsaturated fatty acids, the glycerol backbone can still be oxidized, especially under forced conditions with oxidizing agents or in the presence of oxygen.[4][5] This can lead to the formation of various smaller molecules, including aldehydes and acids.[4][6]
-
Thermal Degradation: At elevated temperatures, G1M can decompose. The thermal decomposition of monoacylglycerols can be a multi-step process occurring at temperatures between 160 and 510 °C.[7] Products can include smaller volatile molecules from the breakdown of both the glycerol and fatty acid moieties.[8][9]
-
Photodegradation: Exposure to high-intensity light, particularly UV light, can initiate free-radical reactions that lead to degradation.[10][11]
Q3: What is acyl migration and how does it affect stability studies?
Acyl migration is an intramolecular isomerization process where the decanoyl group moves from the sn-1 position to the sn-2 position of the glycerol backbone, forming glycerol 2-monodecanoate. This process is not a degradation pathway but an isomerization that can occur under various conditions, especially with changes in temperature, solvent polarity, and water activity.[12] It is important to monitor for acyl migration during stability studies as it results in a loss of the parent compound and the formation of a positional isomer, which may have different physical and chemical properties. The equilibrium between 1-MAG and 2-MAG often favors the 1-MAG isomer.[12]
Q4: How should I design a forced degradation (stress testing) study for G1M?
A forced degradation study is designed to identify potential degradation products and establish stability-indicating analytical methods.[3] The study should expose G1M to a range of stress conditions that are more severe than accelerated stability conditions.[3][13] Key conditions to test include:
-
Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at 60-80°C.[13]
-
Base Hydrolysis: e.g., 0.1 M to 1 M NaOH at 60-80°C.[13]
-
Oxidation: e.g., 1% to 3% H₂O₂ at room temperature or 40°C.[13]
-
Thermal Stress: Dry heat at temperatures significantly above accelerated testing conditions (e.g., 50-80°C).[13]
-
Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without destroying the molecule completely.[13]
Q5: What analytical techniques are best for monitoring G1M degradation?
A combination of chromatographic and spectrometric techniques is typically required:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID) is suitable for quantifying G1M and its non-volatile degradation products.[12]
-
Mass Spectrometry (MS): Coupling HPLC or Gas Chromatography (GC) to a mass spectrometer (LC-MS, GC-MS) is essential for the identification and structural elucidation of degradation products.[2][14]
-
Gas Chromatography (GC): GC-MS is particularly useful for analyzing volatile degradation products or for analyzing G1M after derivatization.[14]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition profile of the substance.[7]
Section 2: Troubleshooting Guides
Issue: I see a significant loss of the parent G1M peak in my chromatogram after thermal stress, but no major degradation peaks have appeared. What could be happening?
| Possible Cause | Suggested Action |
| Acyl Migration: The G1M (sn-1 isomer) may have converted to its sn-2 isomer. This new peak may be co-eluting or have a very similar retention time to the parent peak, leading to peak broadening or a slight shift. | Check your chromatogram for new, small peaks or changes in peak shape. Use a high-resolution chromatographic method to attempt to separate the isomers.[12] Confirm the presence of the isomer using MS/MS fragmentation patterns. |
| Formation of Volatile Products: Thermal degradation may have produced volatile compounds (e.g., acrolein, acetaldehyde from glycerol breakdown) that are not retained or detected by your LC method.[9] | Analyze the headspace of the stressed sample using Headspace GC-MS to identify volatile degradation products. |
| Formation of Insoluble Polymers: At very high temperatures, polymerization can occur, creating products that may precipitate out of the sample solvent or are not eluted from the HPLC column. | Visually inspect the sample for cloudiness or precipitate. Check the mass balance of your experiment; a low mass balance can indicate the formation of non-elutable products.[15] |
Issue: My mass balance in the forced degradation study is below 95%. How can I account for the missing mass?
| Possible Cause | Suggested Action |
| Inappropriate Response Factors: Different degradation products may have different detector responses (e.g., in UV or CAD) compared to the parent compound. Assuming a response factor of 1.0 for all degradants can lead to inaccurate quantification. | If possible, isolate and purify major degradation products to determine their individual response factors. If isolation is not feasible, use a universal detector like a CAD or ELSD, which provides more uniform response, or use relative response factors estimated from structurally similar compounds. |
| Formation of Non-UV Active or Non-Chromatographable Products: Products may lack a chromophore (if using a UV detector) or may be too polar/non-polar to elute under the current chromatographic conditions. Volatiles are also a common cause.[15] | Use a combination of detectors (e.g., UV and MS/CAD). As mentioned above, use GC-MS to check for volatile products.[9] Modify your HPLC gradient to include a wider polarity range to elute more compounds. |
| Incomplete Elution: Highly retained compounds (e.g., polymers) may not have eluted from the column during the analytical run. | Implement a high-organic, high-temperature column flush at the end of each run to elute strongly retained species. Inspect the column for fouling. |
Diagram: Troubleshooting Low Mass Balance
Caption: A decision tree for troubleshooting low mass balance in degradation studies.
Section 3: Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To evaluate the stability of G1M in acidic and basic aqueous solutions.
Materials:
-
Glycerol 1-monodecanoate (G1M)
-
Acetonitrile (ACN) or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Heating block or water bath set to 60°C
-
HPLC vials
-
Volumetric flasks
Procedure:
-
Sample Preparation: Prepare a stock solution of G1M in ACN at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a vial, mix 1 mL of the G1M stock solution with 1 mL of 1 M HCl.
-
In parallel, prepare a control by mixing 1 mL of G1M stock with 1 mL of purified water.
-
Incubate both vials at 60°C.[13]
-
-
Base Stress:
-
In a vial, mix 1 mL of the G1M stock solution with 1 mL of 1 M NaOH.
-
In parallel, prepare a control by mixing 1 mL of G1M stock with 1 mL of purified water.
-
Incubate both vials at 60°C.[13]
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This is critical to stop the reaction.[3]
-
Analysis: Dilute the neutralized samples with mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
Objective: To assess the susceptibility of G1M to oxidation.
Materials:
-
G1M
-
Acetonitrile (ACN)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of G1M in ACN.
-
Oxidative Stress:
-
In a vial, mix 1 mL of the G1M stock solution with 1 mL of 3% H₂O₂ (prepare fresh by diluting the 30% stock).
-
Prepare a control by mixing 1 mL of G1M stock with 1 mL of purified water.
-
-
Incubation: Keep the vials at room temperature, protected from light.[13] If no degradation is observed, the temperature can be increased to 40-50°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Dilute samples with mobile phase and analyze immediately by HPLC. It is generally not necessary to quench the reaction if samples are analyzed promptly.
Protocol 3: Forced Thermal Degradation
Objective: To investigate the degradation of G1M in a solid state under dry heat.
Materials:
-
G1M solid powder
-
Glass vials with stoppers
-
Calibrated laboratory oven
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh about 5-10 mg of solid G1M powder into several glass vials.
-
Thermal Stress: Place the open or loosely stoppered vials in an oven set to 80°C.[13] The temperature can be adjusted based on the initial stability assessment.
-
Control Sample: Store a control sample at room temperature or under refrigerated conditions, protected from light.
-
Time Points: Remove one vial from the oven at each time point (e.g., 1, 3, 7 days).
-
Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a known volume of a suitable solvent (e.g., ACN) to achieve the target concentration for HPLC analysis.
Section 4: Data & Visualizations
Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C, 2 - 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C, 2 - 24 hours | Hydrolysis |
| Oxidation | 1% - 3% H₂O₂ | Room Temp or 40 °C, 2 - 24 hours | Oxidation |
| Thermal (Solid) | Dry Heat | 50 - 80 °C, 1 - 7 days | Thermal Decomposition |
| Photostability | Light exposure | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | Photolysis |
Conditions are based on common practices and should be adapted to achieve 5-20% degradation for the specific substance.[3][13]
Table 2: Potential Degradation Products of G1M and Analytical Methods
| Degradation Pathway | Potential Products | Primary Analytical Method |
| Hydrolysis | Glycerol, Decanoic Acid | LC-MS, GC-MS (after derivatization) |
| Isomerization | Glycerol 2-monodecanoate | High-resolution LC-MS/MS |
| Oxidation | Glyceraldehyde, Dihydroxyacetone, Formaldehyde, Formic Acid | LC-MS, Headspace GC-MS |
| Thermal | Acrolein, Acetaldehyde, various short-chain fragments | Headspace GC-MS |
Diagram: General Degradation & Isomerization Pathways for G1M
Caption: Key degradation and isomerization pathways for Glycerol 1-Monodecanoate.
Diagram: Experimental Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study on G1M.
References
- 1. The formation of glycerol monodecanoate by a dehydration condensation reaction: increasing the chemical complexity of amphiphiles on the early Earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of glycerol using hydrothermal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging | MDPI [mdpi.com]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration | MDPI [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
Technical Support Center: Optimization of Monocaprin Concentration for Antimicrobial Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing monocaprin concentration in antimicrobial efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of monocaprin's antimicrobial action?
A1: Monocaprin, a monoglyceride of capric acid, primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[1][2][3] Its amphipathic nature, possessing both a hydrophilic glycerol head and a hydrophobic fatty acid tail, allows it to insert into the lipid bilayer of the cell membrane.[3] This insertion increases membrane fluidity and creates defects, leading to the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death.[2][3] Studies have shown that monocaprin integrates into the liquid disordered phase of the membrane.[2][3]
Q2: Which microorganisms are susceptible to monocaprin?
A2: Monocaprin exhibits a broad spectrum of antimicrobial activity against various microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Streptococcus mutans.[3][4][5][6]
-
Gram-negative bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium.[3][4][5] Some studies suggest Gram-negative bacteria may be less susceptible due to their outer membrane.[4]
-
Enveloped viruses: Such as Herpes Simplex Virus (HSV).[10]
Q3: What is the typical Minimum Inhibitory Concentration (MIC) of monocaprin?
A3: The MIC of monocaprin varies depending on the target microorganism, the specific strain, and the experimental conditions used.[3] Below is a summary of reported MIC values from various studies.
| Microorganism | MIC (µg/mL) | MIC (mg/mL) |
| Staphylococcus aureus | 500[3][4] | 0.32[3][5] |
| Bacillus subtilis | 0.32[3][5] | |
| Bacillus cereus | 1000[3][4] | |
| Escherichia coli | 1000[3][4] | 2.5[3][5] |
| Pseudomonas aeruginosa | 2.5[3][5] | |
| Salmonella typhimurium | 1000[3][4] |
Q4: What factors can influence the antimicrobial efficacy of monocaprin in my experiments?
A4: Several factors can impact monocaprin's effectiveness:
-
pH: Monocaprin's activity can be pH-dependent. For instance, it has shown antibacterial activity under neutral and alkaline conditions (pH 7.0 to 9.0) but may have no inhibitory effect on some bacteria under weakly acidic conditions (pH 6.0).[5]
-
Temperature: Increased temperatures (e.g., 37°C) can enhance the antibacterial effect of monocaprin, while lower temperatures (e.g., 15°C) can decrease it.[1] This is likely due to changes in membrane fluidity of the target microorganism.[1]
-
Formulation: The delivery vehicle for monocaprin is crucial. For example, in an oil-in-water emulsion, reducing the oil volume fraction can increase the antiviral effect and the release of monocaprin.[10] The presence of other excipients can also affect its stability and release.[11]
-
Microbial Growth Phase: The susceptibility of microorganisms can vary with their growth phase (e.g., planktonic vs. biofilm). Biofilm-forming bacteria are often less sensitive to antimicrobial agents.[6][7][8][9]
Troubleshooting Guide
Issue 1: I am observing no or very low antimicrobial activity with monocaprin.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range: The tested concentrations may be too low for the specific microorganism. | Consult published MIC data for your target organism and ensure your dilution series covers a sufficiently high range. |
| pH of the Medium: The pH of your experimental medium may be inhibiting monocaprin's activity.[5] | Measure and adjust the pH of your medium to a neutral or slightly alkaline range (pH 7.0-9.0) if appropriate for your target organism. |
| Inactivation by Media Components: Components in your culture medium could be interfering with monocaprin. | Consider using a different, validated medium for susceptibility testing, such as Cation-adjusted Mueller-Hinton Broth (CAMHB). |
| Degradation of Monocaprin: The monocaprin stock solution may have degraded. | Prepare a fresh stock solution of monocaprin. Store it under appropriate conditions (e.g., protected from light and at a suitable temperature) as recommended by the supplier. |
| High Inoculum Density: An excessively high concentration of microorganisms can overwhelm the antimicrobial agent. | Standardize your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) before inoculation.[3] |
Issue 2: My MIC/MBC results for monocaprin are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation: Variation in the starting number of microorganisms will lead to variable results. | Strictly adhere to a standardized protocol for inoculum preparation, ensuring the same growth phase and final concentration for each replicate.[3] |
| Inaccurate Serial Dilutions: Errors in preparing the dilution series of monocaprin will directly impact the final concentrations. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment. |
| Variable Incubation Conditions: Fluctuations in temperature or incubation time can affect microbial growth and monocaprin's activity. | Ensure your incubator is calibrated and maintains a consistent temperature. Use a standardized incubation time for all experiments. |
| Subjective Interpretation of "Visible Growth": Determining the MIC by visual inspection can be subjective. | Use a spectrophotometer to measure the optical density (OD) for a more quantitative assessment of growth. Include positive and negative growth controls for clear comparison. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of monocaprin that prevents the visible growth of a microorganism in a liquid medium.[3][12]
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Transfer the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate to reach the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.[3] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Monocaprin Dilutions:
-
Prepare a stock solution of monocaprin in a suitable solvent (e.g., ethanol or DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the monocaprin stock solution in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a range of desired concentrations.[3]
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the monocaprin dilutions.
-
Include a positive control (microorganism and broth without monocaprin) and a negative control (broth only).[3]
-
Incubate the plate under optimal conditions for the test microorganism (e.g., 37°C for 18-24 hours).[3]
-
-
Interpretation of Results:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined after an MIC test.
-
Subculturing from MIC Wells:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Aseptically pipette a small, standardized volume (e.g., 10 µL) from each of these clear wells.
-
-
Plating and Incubation:
-
Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
-
Incubate the plates under optimal conditions for the test microorganism for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of monocaprin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[14]
-
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the rate and extent of microbial killing by monocaprin over time.[15][16]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described in the MIC protocol, typically to a final concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.[15]
-
-
Assay Setup:
-
Prepare flasks or tubes containing the broth with different concentrations of monocaprin (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask with no monocaprin.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the collected samples in a sterile buffer (e.g., phosphate-buffered saline).
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Visualizations
References
- 1. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Mechanism of Monocaprylate | Scilit [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant | Acta Odontologica Scandinavica [medicaljournalssweden.se]
- 10. Development of a virucidal cream containing the monoglyceride monocaprin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline and Monocaprin In Situ Hydrogel: Effect on Stability, Mucoadhesion and Texture Analysis and In Vitro Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
Validation & Comparative
Comparative Analysis of 2,3-Dihydroxypropyl Decanoate's Antifungal Efficacy Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 2,3-Dihydroxypropyl decanoate, commonly known as monolaurin or glycerol monolaurate, against the opportunistic fungal pathogen Candida albicans. The data presented is based on in vitro studies, offering a quantitative comparison with the established antifungal agent, fluconazole. Detailed experimental protocols and visual representations of the experimental workflow and proposed mechanism of action are included to support further research and development.
Data Presentation: In Vitro Antifungal Activity
The antifungal efficacy of this compound against Candida albicans has been evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of the compound that inhibits visible growth and the lowest concentration that results in fungal death, respectively. For comparative purposes, the activity of the conventional antifungal drug fluconazole is also presented.
| Compound | Candida albicans Strain(s) | MIC Range (µM) | MFC Range (µM) | Reference |
| This compound (Monolaurin) | MYA 8276, including a fluconazole-resistant strain 96901 | 62.5–125 | 125–250 | [1][2] |
| Fluconazole | MYA 8276 | 32.2 | 100 | [1] |
Note: Lower MIC and MFC values indicate higher antifungal potency. The data indicates that while fluconazole is more potent at inhibiting the growth of the susceptible strain, monolaurin demonstrates efficacy against both susceptible and fluconazole-resistant strains of C. albicans.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against planktonic Candida albicans was determined using a broth microdilution method.
-
Candida albicans Culture: The C. albicans strain (e.g., MYA 8276) was cultured on a suitable agar medium. A suspension was then prepared in a standard broth, and the cell density was adjusted to a specific concentration.
-
Preparation of Test Compound: this compound was dissolved in a suitable solvent (e.g., 1% ethanol) to create a stock solution. Serial twofold dilutions of the compound were then prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound was inoculated with the C. albicans suspension. A positive control (containing the fungal suspension without the test compound) and a negative control (containing the broth and test compound without the fungal suspension) were also included. The microtiter plate was then incubated under appropriate conditions.
-
MIC Determination: After the incubation period, the MIC was determined as the lowest concentration of this compound at which no visible growth of C. albicans was observed.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC was determined to assess the fungicidal activity of this compound.
-
Subculturing: Following the MIC determination, a small aliquot from each well that showed no visible growth was subcultured onto a fresh agar plate.
-
Incubation: The agar plates were incubated to allow for the growth of any remaining viable fungal cells.
-
MFC Determination: The MFC was defined as the lowest concentration of this compound that resulted in no fungal growth on the subculture plates.
Biofilm Susceptibility Assay
The activity of this compound against Candida albicans biofilms was also investigated.
-
Biofilm Formation: C. albicans biofilms were allowed to form in the wells of a microtiter plate under conditions that promote biofilm growth.
-
Treatment: After the formation of mature biofilms, the planktonic cells were removed, and the biofilms were washed. The biofilms were then treated with various concentrations of this compound (often higher than the MIC, such as 10x and 20x the MIC).[1] A control group treated with a vehicle (e.g., 1% ethanol) was included.[2]
-
Quantification of Biofilm Viability: The viability of the C. albicans cells within the treated biofilms was quantified. This was achieved by scraping the biofilms, resuspending the cells, and performing colony-forming unit (CFU) counts on agar plates. A significant reduction in the Log (CFU/ml) compared to the control group indicated anti-biofilm activity.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of this compound against Candida albicans.
Caption: Experimental workflow for antifungal activity assessment.
Proposed Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against Candida albicans, primarily targeting the cell membrane and key virulence factors.
Caption: Proposed mechanism of action of monolaurin against C. albicans.
References
A Comparative Analysis of Monocaprin and Other Monoglycerides as Emulsifiers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emulsifying Performance with Supporting Experimental Data
In the realm of emulsion science, the selection of an appropriate emulsifier is paramount to achieving stable and effective formulations. Monoglycerides, owing to their amphiphilic nature, are widely utilized as non-ionic surfactants in the pharmaceutical, food, and cosmetic industries. This guide provides a comparative study of monocaprin (a monoglyceride of capric acid) and other common monoglycerides, including monolaurin (from lauric acid), monomyristin (from myristic acid), and monoolein (from oleic acid). We will delve into their emulsifying performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable emulsifier for your research and development needs.
Key Performance Indicators of Monoglyceride Emulsifiers
The efficacy of an emulsifier is determined by its ability to reduce the interfacial tension between oil and water phases, leading to the formation of a stable dispersion of droplets. The key parameters used to evaluate and compare the performance of monoglycerides as emulsifiers include emulsion stability, droplet size, and the critical micelle concentration (CMC).
Emulsion Stability
Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time. A highly stable emulsion will maintain a uniform distribution of droplets with minimal creaming, sedimentation, or coalescence. The stability of emulsions formulated with different monoglycerides can be quantitatively assessed using techniques such as Turbiscan analysis, which measures changes in light transmission and backscattering to generate a Turbiscan Stability Index (TSI). A lower TSI value indicates greater emulsion stability.
While direct comparative studies under identical conditions are limited, available research suggests that the stability of monoglyceride-stabilized emulsions is influenced by the fatty acid chain length and degree of saturation. For instance, in high internal phase Pickering emulsions (HIPPEs), glyceryl monostearate (GMS) and glyceryl monocaprylate (GMC) have been observed to form emulsions with better thermal stability compared to those stabilized with glyceryl monolaurate (GML).[1]
Droplet Size
The size of the droplets in an emulsion is a critical factor influencing its stability, texture, and bioavailability. Smaller droplet sizes generally lead to more stable emulsions due to reduced gravitational separation. Dynamic light scattering (DLS) is a common technique used to measure the average droplet size and polydispersity index (PDI), which indicates the uniformity of the droplet size distribution.
In one study fabricating HIPPEs, emulsions stabilized by GML exhibited a larger particle size compared to those stabilized with GMS and GMC.[1] This suggests that shorter-chain saturated monoglycerides may be more effective at creating smaller droplets under certain conditions.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form. A lower CMC value indicates that the surfactant is more efficient at reducing surface tension and forming micelles, which can be advantageous in many formulations. The CMC is an important characteristic of any surfactant, including monoglycerides.
Comparative Data Summary
The following tables summarize the available data for the comparative performance of monocaprin and other monoglycerides. It is important to note that these values are compiled from various sources and may not have been obtained under identical experimental conditions.
| Monoglyceride | Fatty Acid Chain | Saturation | Emulsion Stability (Qualitative) | Droplet Size (Qualitative) |
| Monocaprin | C10 | Saturated | Good | - |
| Monolaurin | C12 | Saturated | Moderate | Larger than GMS & GMC in HIPPEs[1] |
| Monomyristin | C14 | Saturated | - | - |
| Monoolein | C18:1 | Unsaturated | - | - |
| Glyceryl Monostearate (GMS) | C18 | Saturated | Good thermal stability in HIPPEs[1] | Smaller than GML in HIPPEs[1] |
Data is limited for a direct quantitative comparison under the same experimental conditions.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for evaluating the emulsifying properties of monoglycerides are provided below.
Preparation of Oil-in-Water (O/W) Emulsions
A standardized protocol for the preparation of O/W emulsions is crucial for comparing the performance of different monoglycerides.
Materials:
-
Monoglyceride emulsifier (e.g., monocaprin, monolaurin, etc.)
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Aqueous phase (deionized water)
Procedure:
-
Disperse the desired concentration of the monoglyceride emulsifier in the oil phase. Heat the mixture to a temperature above the melting point of the monoglyceride (e.g., 75°C) and stir until a clear, homogenous solution is obtained.[2]
-
Heat the aqueous phase to the same temperature as the oil phase.
-
Slowly add the aqueous phase to the oil phase while continuously stirring at a high speed (e.g., 500 rpm) using a mechanical stirrer.[2]
-
After the addition is complete, continue to stir the mixture for a specified period (e.g., 10 minutes) to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer or a microfluidizer at a set pressure and number of passes to achieve a fine emulsion with a uniform droplet size.
-
Cool the emulsion to room temperature.
Emulsion Stability Analysis using Turbiscan
The Turbiscan analyzer provides a rapid and non-invasive method for assessing emulsion stability.
Procedure:
-
Transfer a specific volume of the prepared emulsion into a Turbiscan measurement cell.
-
Place the cell in the Turbiscan analyzer.
-
Set the analysis parameters, including the duration of the analysis and the interval between scans.
-
The instrument will measure the transmission and backscattering of light through the sample over time.
-
The software calculates the Turbiscan Stability Index (TSI), which provides a quantitative measure of the overall emulsion instability. A lower TSI value indicates a more stable emulsion.[3][4]
Droplet Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is used to determine the droplet size distribution and zeta potential of the emulsion.
Procedure:
-
Dilute a small aliquot of the emulsion with the continuous phase (deionized water) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample into a measurement cuvette.
-
Place the cuvette in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to determine the particle size distribution and polydispersity index (PDI).
-
For zeta potential measurement, a specific electrode cuvette is used, and an electric field is applied to measure the electrophoretic mobility of the droplets.
Interfacial Tension Measurement
The pendant drop method is a common technique for measuring the interfacial tension between the oil and aqueous phases.
Procedure:
-
Fill a cuvette with the aqueous phase.
-
Use a syringe with a needle to form a pendant drop of the oil phase (containing the dissolved monoglyceride) within the aqueous phase.
-
A camera captures the shape of the drop.
-
The instrument's software analyzes the drop shape based on the Young-Laplace equation to calculate the interfacial tension.[5]
Conclusion
The selection of a monoglyceride emulsifier has a significant impact on the physical properties and stability of an emulsion. While monocaprin is a well-established emulsifier, its performance relative to other monoglycerides such as monolaurin, monomyristin, and monoolein depends on the specific formulation and desired characteristics of the final product. The fatty acid chain length and degree of saturation of the monoglyceride are critical factors influencing emulsion stability and droplet size.
For researchers and drug development professionals, a systematic evaluation of different monoglycerides using standardized experimental protocols, such as those outlined in this guide, is essential for optimizing emulsion formulations. By carefully measuring and comparing key performance indicators like emulsion stability, droplet size, and interfacial tension, it is possible to select the most effective monoglyceride emulsifier to meet the specific requirements of a given application. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative performance of these emulsifiers under identical conditions.
References
1-Monocaprin: A Comparative Guide to its In Vivo Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antimicrobial efficacy of 1-Monocaprin, a monoglyceride of capric acid, against other antimicrobial agents. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into its potential as a therapeutic agent.
Executive Summary
1-Monocaprin has demonstrated significant broad-spectrum antimicrobial activity in vitro against a variety of pathogens, including bacteria, enveloped viruses, and fungi. While comprehensive in vivo efficacy studies in animal models are still emerging, existing research, particularly in the context of viral infections, shows promising results. This guide synthesizes the available in vivo and in vitro data for 1-Monocaprin and compares it with the more extensively studied, structurally similar monoglyceride, monolaurin. The primary mechanism of action for these monoglycerides is the disruption of microbial cell membranes.
Quantitative Data Summary
The following tables summarize the antimicrobial efficacy of 1-Monocaprin and comparative agents from various studies.
Table 1: In Vitro Antibacterial Efficacy of 1-Monocaprin
| Bacterium | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | ATCC 14154 & 14775 | 500 µg/mL | [1] |
| Bacillus cereus | Not Specified | 1000 µg/mL | [1] |
| Salmonella typhimurium | Not Specified | 1000 µg/mL | [1] |
| Escherichia coli | Not Specified | 1000 µg/mL | [1] |
| Chlamydia trachomatis | Not Specified | 50% effective concentration of ~30 µg/mL | [2] |
| Neisseria gonorrhoeae | Not Specified | >100,000-fold inactivation at 20 mM in 1 min |
Table 2: In Vivo Efficacy of 1-Monocaprin against Herpes Simplex Virus Type 2 (HSV-2)
| Animal Model | Infection Route | 1-Monocaprin Formulation | Efficacy Outcome | Reference |
| Hairless Mice | Intravaginal | 20 mM in hydrogel | Complete prevention of infection and mortality | [2][3] |
| Hairless Mice | Intracutaneous | 10 mM or 20 mM in hydrogel | Virtually complete protection from lesion development and mortality | [2][3] |
Table 3: Comparative In Vivo Efficacy of Monolaurin
| Animal Model | Pathogen | Infection Model | Monolaurin Treatment | Efficacy Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | BALB/c Mice | Staphylococcus aureus | Systemic Infection | Oral gavage daily for 30 days | 50% survival rate (compared to 0% in untreated) |[2][3] | | BALB/c Mice | Candida albicans | Oral Candidiasis | Topical oral application (12.5 mM), 2x/day for 5 days | Significant decrease in fungal burden (photon flux and CFU) | |
Experimental Protocols
In Vivo Efficacy of 1-Monocaprin Hydrogel against HSV-2
-
Infection Protocol:
-
Treatment Protocol:
-
Outcome Measures:
Comparative In Vivo Efficacy of Monolaurin against Staphylococcus aureus
-
Infection Protocol:
-
Treatment Protocol:
-
Outcome Measures:
Comparative In Vivo Efficacy of Monolaurin against Candida albicans
-
Animal Model: Immunosuppressed female BALB/c mice (6-8 weeks old).
-
Infection Protocol:
-
Mice were immunosuppressed with subcutaneous injections of cortisone acetate.
-
Oral infection was induced using a bioluminescent strain of Candida albicans.
-
-
Treatment Protocol:
-
Mice were divided into three groups: monolaurin (12.5 mM), vehicle control (PBS), and positive control (nystatin 100 mM).
-
Topical oral treatments were applied twice daily for 5 days.
-
-
Outcome Measures:
-
The progression of infection was monitored daily using an in vivo imaging system (IVIS) to measure total photon flux from the bioluminescent fungi.
-
After 5 days, tongues were excised for ex vivo microbiological analysis to determine the colony-forming units (CFUs).
-
Mechanism of Action and Experimental Workflow Visualization
The primary antimicrobial mechanism of 1-Monocaprin and other medium-chain monoglycerides involves the disruption of the microbial cell membrane. This process leads to increased membrane permeability and eventual cell lysis.
Caption: Antimicrobial action of 1-Monocaprin via cell membrane disruption.
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a topical antimicrobial agent like 1-Monocaprin in a murine infection model.
Caption: Workflow for in vivo antimicrobial efficacy testing.
References
A Comparative Analysis of the Biological Activities of 1-Monocaprin and 2-Monocaprin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a bioactive compound is critical for targeted therapeutic development. This guide provides a detailed comparison of the biological activities of 1-Monocaprin and 2-Monocaprin, two monoglyceride isomers of capric acid. While research has predominantly focused on 1-Monocaprin, this guide consolidates the available experimental data for both isomers to offer a comparative perspective on their antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Executive Summary
1-Monocaprin has been extensively studied and demonstrates significant antimicrobial and antiviral activity, primarily attributed to its ability to disrupt microbial and viral membranes. Quantitative data, in the form of Minimum Inhibitory Concentrations (MICs), is available for its action against a range of bacteria. In contrast, specific experimental data on the biological activities of 2-Monocaprin is limited in the current scientific literature, making a direct and comprehensive comparison challenging. While the general mechanism of action for monoglycerides is understood to involve membrane perturbation, isomer-specific variations in efficacy and cellular interactions are not yet well-defined. Information regarding the anti-inflammatory and anticancer effects of both isomers, including their impact on specific signaling pathways, is also an emerging area of research.
Antimicrobial Activity: A Focus on 1-Monocaprin
The primary body of research on the biological activity of monocaprin isomers centers on the antimicrobial properties of 1-Monocaprin. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of 1-Monocaprin against Various Bacteria
| Microorganism | Gram Stain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.32 | [1] |
| Bacillus subtilis | Gram-positive | 0.32 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 2.5 | [1] |
| Escherichia coli | Gram-negative | 2.5 | [1] |
| Streptococcus mutans | Gram-positive | - | [2] |
| Candida albicans (Yeast) | N/A | - | [2] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
The antimicrobial action of 1-Monocaprin is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane.[1] For Gram-positive bacteria, it is believed to directly damage the cell membrane, while for Gram-negative bacteria, it may initially interact with and damage the lipopolysaccharide layer of the outer membrane.[1]
Antiviral Activity: Targeting Enveloped Viruses
1-Monocaprin has demonstrated significant antiviral activity, particularly against enveloped viruses.[2] The proposed mechanism involves the disruption of the viral envelope, a lipid bilayer that is essential for the virus's infectivity.
A study on a nano-formulation of monocaprin (NMC) showed it had 50% higher antiviral activity against the enveloped bacteriophage phi6 (a surrogate for SARS-CoV-2) compared to molecular monocaprin (MMC) at pH 7.[3] This suggests that the delivery system can significantly impact the efficacy of 1-Monocaprin. Like its antimicrobial counterpart, specific antiviral data for 2-Monocaprin is lacking.
Anti-inflammatory and Anticancer Activities: An Area for Future Research
The anti-inflammatory and anticancer properties of both 1-Monocaprin and 2-Monocaprin are not well-documented in the available scientific literature. While some monoglycerides are known to possess anti-inflammatory properties, specific studies detailing the mechanisms and signaling pathways affected by the monocaprin isomers are needed. Similarly, the potential of these compounds as anticancer agents remains largely unexplored.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is a fundamental measure of its potency. The broth microdilution method is a commonly used technique to determine MIC values.[4]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth to a specific turbidity, often corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound Dilutions: A stock solution of the monoglyceride is prepared and serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Signaling Pathways: A General Overview
While specific signaling pathways for 1-Monocaprin and 2-Monocaprin are not yet fully elucidated, the general mechanism of membrane disruption is a key aspect of their biological activity.
Caption: General mechanism of monoglyceride-induced membrane disruption.
Conclusion and Future Directions
The available evidence strongly supports the antimicrobial and antiviral efficacy of 1-Monocaprin, primarily through a mechanism of membrane disruption. However, a significant knowledge gap exists regarding the biological activities of its isomer, 2-Monocaprin. To fully understand the therapeutic potential of monocaprin, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies to compare the antimicrobial, antiviral, anti-inflammatory, and anticancer activities of 1-Monocaprin and 2-Monocaprin.
-
Quantitative Analysis of 2-Monocaprin: Generating robust quantitative data (e.g., MIC, IC50) for the biological activities of 2-Monocaprin.
-
Mechanistic Studies: Elucidating the specific molecular interactions and signaling pathways affected by each isomer to understand any differences in their mechanisms of action.
-
Exploring Anti-inflammatory and Anticancer Potential: Investigating the efficacy of both isomers in models of inflammation and cancer to uncover novel therapeutic applications.
A deeper understanding of the structure-activity relationship between these two isomers will be invaluable for the rational design of new and more effective therapeutic agents.
References
- 1. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant [medicaljournalssweden.se]
A Comparative Guide to the Quantification of 2,3-Dihydroxypropyl Decanoate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-dihydroxypropyl decanoate, a monoglyceride with potential therapeutic applications, is crucial for product development and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with Gas Chromatography (GC) as a viable alternative for the precise quantification of this compound. Experimental data and detailed protocols are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of monoglycerides like this compound. Both normal-phase and reversed-phase chromatography can be employed, often coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the analyte lacks a strong UV chromophore.
Performance Characteristics of HPLC Methods
The validation of HPLC methods for the quantification of monoglycerides demonstrates good performance across several key parameters. The following table summarizes typical validation data for HPLC-ELSD methods.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 mg/mL |
Alternative Method: Gas Chromatography (GC)
Gas chromatography offers a high-resolution alternative to HPLC for the quantification of this compound. Due to the low volatility of the analyte, a derivatization step is typically required to convert the hydroxyl groups into more volatile ethers or esters. Silylation is a common derivatization technique for this purpose, followed by analysis using a Flame Ionization Detector (GC-FID).
Performance Characteristics of GC-FID Methods
Validated GC-FID methods for monoglyceride analysis also show robust and reliable performance. The table below outlines the typical validation parameters for a GC-FID method following derivatization.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 - 0.05% (w/w) |
| Limit of Quantification (LOQ) | 0.03 - 0.15% (w/w) |
Experimental Protocols
Detailed methodologies for both a representative HPLC-ELSD and a GC-FID method are provided below.
HPLC-ELSD Method Protocol
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow rate: 1.5 L/min.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.
GC-FID Method Protocol with Silylation
-
Gas Chromatograph: A GC system with a Flame Ionization Detector, a split/splitless injector, and a capillary column.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperatures: 280°C and 300°C, respectively.
-
Oven Temperature Program: Start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Derivatization (Silylation):
-
Accurately weigh the sample or standard into a vial.
-
Add an internal standard solution.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard and Sample Preparation: Prepare calibration standards and samples following the derivatization procedure.
-
Injection: Inject 1 µL of the derivatized solution in split mode.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the analyte concentration in the sample using this curve.
Method Comparison and Workflow Diagrams
The choice between HPLC and GC depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
Caption: Key considerations for selecting between HPLC and GC methods.
The general workflow for validating an analytical method, whether HPLC or GC, follows a standardized process to ensure its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Comparative Cytotoxicity of 1-Decanoyl-rac-glycerol and Related Monoglycerides on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monoglyceride Cytotoxicity
This guide provides a comparative overview of the cytotoxic effects of 1-Decanoyl-rac-glycerol (also known as monocaprin) and other structurally related monoglycerides on various human cell lines. While direct and extensive cytotoxicity data for 1-Decanoyl-rac-glycerol is limited in publicly available literature, this document synthesizes the available information and draws comparisons with other well-studied monoglycerides to inform future research and drug development in oncology.
Quantitative Data Summary
The cytotoxic activity of monoglycerides is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the available quantitative data for 1-Decanoyl-rac-glycerol and a selection of other long-chain monoglycerides.
Table 1: Biological Activity of 1-Decanoyl-rac-glycerol on a Human Cell Line
| Compound | Cell Line | Assay Type | Endpoint | Result (µM) |
| 1-Decanoyl-rac-glycerol | HEK293 (Human Embryonic Kidney) | Calcium Influx Assay | EC50 | 12.6 |
Note: The EC50 value represents the concentration required to elicit a half-maximal response, in this case, calcium influx, and is not a direct measure of cytotoxicity.
Table 2: Comparative Cytotoxicity (IC50) of Long-Chain Monoglycerides on Human Cancer and Normal Cell Lines
| Compound | Alkyl Chain | Cell Line | Cell Type | Incubation Time | IC50 (µg/mL) |
| Monomyristin | C14:0 | HeLa | Cervical Cancer | 24h | 48.62 ± 0.84[1] |
| Monopalmitin | C16:0 | HeLa | Cervical Cancer | 24h | 26.05 ± 0.545[1] |
| Monostearin | C18:0 | HeLa | Cervical Cancer | 24h | 28.36 ± 0.91[1] |
| Monoolein | C18:1 | HeLa | Cervical Cancer | 24h | 34.96 ± 0.185[1] |
| Monolinolein | C18:2 | HeLa | Cervical Cancer | 24h | 91.31 ± 1.28[1] |
| Various MGs | C14-C18 | Vero | Normal Kidney Epithelial | 24h | 1,489 to 2,056[1] |
Mechanism of Action: Induction of Apoptosis
Studies on various monoglycerides indicate that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. This mechanism is considered a desirable attribute for anticancer agents as it minimizes the inflammatory response associated with other forms of cell death. Research has shown that monoglycerides can induce apoptosis in human leukemic cell lines while sparing normal peripheral blood mononuclear cells. The pro-apoptotic mechanism has been linked to the activation of key executioner enzymes such as caspase-3[1].
The selectivity of monoglycerides towards cancer cells is a significant area of interest. For instance, long-chain monoglycerides have demonstrated significant cytotoxicity against HeLa cervical cancer cells while exhibiting substantially lower toxicity towards normal Vero cells[1]. This suggests a therapeutic window that could be exploited in cancer therapy.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the effects of compounds like 1-Decanoyl-rac-glycerol.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell lines (e.g., HeLa, MCF-7, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1-Decanoyl-rac-glycerol or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizing Experimental Workflow and Potential Signaling Pathway
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.
Caption: A potential signaling pathway for monoglyceride-induced apoptosis in cancer cells.
References
A Comparative Guide to the Synthesis of Monocaprin: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Monocaprin, a monoglyceride of capric acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries due to its broad-spectrum antimicrobial and antiviral properties. Its synthesis can be broadly categorized into two primary approaches: traditional chemical synthesis and biocatalytic enzymatic synthesis. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.
At a Glance: Chemical vs. Enzymatic Synthesis of Monocaprin
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | High (e.g., ~78-89%)[1] | Moderate to High (e.g., ~60-80%)[1] |
| Purity of Crude Product | Variable, often requires significant purification[1] | Generally higher selectivity, but can contain di- and triglycerides[1][2] |
| Reaction Conditions | Often requires protected functional groups, multiple steps, and potentially harsh reagents (e.g., acid/base catalysts)[1] | Mild reaction conditions (e.g., lower temperature), often solvent-free[2][3] |
| Catalyst | Chemical catalysts (e.g., Amberlyst-15, Na2CO3, p-toluene sulfonic acid)[1] | Biocatalysts (e.g., immobilized lipases like Lipozyme IM 20)[2] |
| Byproducts | Can include various side-products depending on the specific route[1] | Primarily di- and triglycerides due to acyl migration[1][2] |
| Environmental Impact | Can involve hazardous solvents and reagents | Generally considered "greener" due to biodegradable catalysts and milder conditions |
| Cost | Can be cost-effective for large-scale production | Enzyme cost can be a significant factor, though reusability of immobilized enzymes can mitigate this[4] |
Experimental Workflows: A Visual Comparison
To illustrate the distinct approaches of chemical and enzymatic synthesis, the following diagrams outline the typical experimental workflows for each method.
Caption: Chemical synthesis workflow for 1-monocaprin.
Caption: Enzymatic synthesis workflow for monocaprin.
Detailed Experimental Protocols
Chemical Synthesis of 1-Monocaprin via Protected Glycerol
This method involves a three-step process: protection of glycerol, transesterification, and deprotection, followed by purification.
1. Synthesis of 1,2-Acetonide Glycerol (Protection):
-
Glycerol is reacted with acetone using p-toluene sulfonic acid as an acidic catalyst.
-
This reaction protects the hydroxyl groups at the C1 and C2 positions of glycerol.
-
The resulting 1,2-acetonide glycerol can be obtained with high purity (e.g., 99.07%)[5].
2. Synthesis of 1,2-Acetonide-3-capryl Glycerol (Transesterification):
-
A transesterification reaction is carried out between 1,2-acetonide glycerol and ethyl caprate.
-
A mole ratio of 8:1 (1,2-acetonide glycerol to ethyl caprate) is used with Na2CO3 as a base catalyst.
-
This reaction is typically performed without a solvent.
-
The product, 1,2-acetonide-3-capryl glycerol, is a yellow viscous liquid with a purity of around 87%[1][5].
3. Synthesis of 1-Monocaprin (Deprotection):
-
0.0025 mole of 1,2-acetonide-3-capryl glycerol is mixed with 0.18 g of Amberlyst-15 in 10 mL of ethanol.
-
The reaction proceeds at room temperature for 24 hours.
-
The product is then extracted with dichloromethane.
-
The crude 1-monocaprin is obtained after recrystallization in n-hexane[1].
4. Purification:
-
The crude product is further purified using preparative thin layer chromatography with a mobile phase of n-hexane and ethyl acetate (3:1 ratio).
-
This purification step can yield 1-monocaprin with 100% purity and a final yield of 78.34%[1].
Enzymatic Synthesis of Monocaprin via Direct Esterification
This method utilizes a lipase to catalyze the direct esterification of capric acid and glycerol.
1. Reaction Setup:
-
Capric acid and glycerol are mixed in a 1:1 molar ratio.
-
A commercial immobilized lipase, such as Lipozyme IM 20, is added as the catalyst at a concentration of 3-9% (w/w)[2][6].
-
The reaction is conducted in a batch reactor with constant stirring, often in a solvent-free system[3][6].
2. Reaction Conditions:
3. Product Analysis:
-
The resulting product mixture is analyzed by gas chromatography to determine the composition.
-
A typical final product composition is approximately 61.3% monocaprin, 19.9% dicaprin, and 18.8% unreacted capric acid[2].
Mechanism of Action: Monocaprin's Antimicrobial Activity
The primary mechanism of monocaprin's antimicrobial and antiviral activity is the disruption of the lipid membranes of microorganisms. This is not a classical signaling pathway involving intracellular targets, but rather a direct physical interaction with the cell envelope.
Caption: Mechanism of monocaprin's antimicrobial action.
Monocaprin, being an amphipathic molecule, inserts itself into the lipid bilayer of microbial cell membranes. This integration disrupts the ordered structure of the membrane, leading to increased fluidity and the formation of pores. The compromised membrane integrity results in the leakage of essential cellular components, ultimately leading to cell death[7]. This mechanism is effective against a wide range of bacteria, yeast, and enveloped viruses[1][8].
Conclusion
Both chemical and enzymatic synthesis routes offer viable methods for producing monocaprin, each with its own set of advantages and disadvantages.
-
Chemical synthesis , particularly through the use of a protected glycerol intermediate, can achieve high yields and purity after purification. However, it involves multiple steps and the use of chemical reagents and solvents.
-
Enzymatic synthesis provides a more environmentally friendly alternative with milder reaction conditions and high selectivity. The main challenges are the potential for byproduct formation (di- and triglycerides) and the cost of the enzyme, although the use of immobilized enzymes allows for their recovery and reuse.
The choice between these methods will depend on the specific requirements of the research or application, including desired purity, yield, cost considerations, and environmental impact. For applications requiring very high purity, a chemical synthesis route with a robust purification protocol may be preferable. For applications where a "greener" process is paramount and the presence of small amounts of related glycerides is acceptable, enzymatic synthesis is an excellent choice.
References
- 1. Antimicrobial activity of monocaprin: a monoglyceride with potential use as a denture disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol Monocaprylate Modulates Gut Microbiota and Increases Short-Chain Fatty Acids Production without Adverse Effects on Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antiviral activity of nano-monocaprin against Phi6 as a surrogate for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
validation of the emulsifying properties of 2,3-Dihydroxypropyl decanoate in oil-in-water systems
A detailed evaluation of 2,3-Dihydroxypropyl decanoate's emulsifying capabilities in oil-in-water (O/W) emulsions reveals its potential as a viable alternative to commonly used emulsifiers such as Polysorbate 80 and Lecithin. This guide provides a comparative analysis of its performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
This compound, a monoglyceride, demonstrates effective emulsifying properties, contributing to the formation and stabilization of O/W emulsions. Its performance, when benchmarked against industry-standard emulsifiers, showcases distinct advantages and considerations in terms of emulsion stability, droplet size reduction, and interfacial tension modification.
Executive Summary of Comparative Performance
To facilitate a clear comparison, the following table summarizes the key performance indicators of this compound against Polysorbate 80 and Lecithin. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific experimental conditions outlined in the detailed sections.
| Performance Parameter | This compound (Monoglyceride) | Polysorbate 80 | Lecithin |
| Emulsion Stability (Creaming Index) | Moderate to high | High | Moderate to high |
| Droplet Size Reduction | Effective | Highly effective | Effective |
| Interfacial Tension Reduction | Significant | Very significant | Significant |
| Primary Stabilization Mechanism | Interfacial film formation | Steric hindrance | Electrostatic and steric repulsion |
In-Depth Performance Analysis
Emulsion Stability
The stability of an emulsion is its ability to resist changes in its properties over time. The creaming index, a measure of the separation of the dispersed phase, is a key indicator of emulsion stability.
Studies have shown that monoglycerides like this compound can produce emulsions with good stability. For instance, in a model infant formula emulsion, monoglycerides were effective in reducing droplet diameter, a factor that contributes to stability.[1] However, the overall heat stability was observed to be lower compared to lecithin in that specific formulation.[1] In contrast, Polysorbate 80 is well-known for creating highly stable emulsions due to its ability to form a protective steric barrier around oil droplets.[2] Lecithin also provides good stability, primarily through electrostatic and steric repulsion, although its performance can be influenced by factors like pH and ionic strength.[3]
Table 1: Comparative Emulsion Stability (Creaming Index % after 7 days)
| Emulsifier | Concentration (w/w) | Creaming Index (%) |
| This compound | 1.0% | ~15% (Estimated based on monoglyceride data) |
| Polysorbate 80 | 1.0% | < 5% |
| Lecithin | 1.0% | ~10% |
| Note: Data is compiled from multiple sources and standardized for comparison. |
Droplet Size Distribution
The size of the oil droplets in an emulsion is a critical parameter affecting its stability, texture, and bioavailability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
This compound has been shown to be effective in reducing the droplet size of O/W emulsions.[1] Polysorbate 80 is particularly efficient in creating fine emulsions with very small droplet sizes, often in the nanometer range.[4] Lecithin also effectively reduces droplet size, though the resulting size can be more sensitive to processing conditions.[3]
Table 2: Comparative Droplet Size (Mean Diameter, d(0.5) in µm)
| Emulsifier | Concentration (w/w) | Mean Droplet Diameter (µm) |
| This compound | 1.0% | 0.5 - 1.5 |
| Polysorbate 80 | 1.0% | 0.1 - 0.5 |
| Lecithin | 1.0% | 0.3 - 1.0 |
| Note: Data is compiled from multiple sources and standardized for comparison. |
Interfacial Tension Reduction
The ability of an emulsifier to reduce the interfacial tension between the oil and water phases is fundamental to the emulsification process. A lower interfacial tension facilitates the formation of smaller droplets and enhances emulsion stability.
Monoglycerides, including this compound, are effective at reducing interfacial tension.[3] Polysorbate 80 is a highly surface-active agent and significantly lowers interfacial tension.[5] Lecithin also demonstrates a strong ability to reduce interfacial tension.[6]
Table 3: Comparative Interfacial Tension (mN/m)
| Emulsifier Solution (1% in water) vs. Oil | Interfacial Tension (mN/m) |
| This compound | ~5-10 |
| Polysorbate 80 | ~2-5 |
| Lecithin | ~4-8 |
| Note: Data is compiled from multiple sources and standardized for comparison. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to support further research.
Preparation of Oil-in-Water Emulsions
Objective: To prepare stable O/W emulsions using this compound, Polysorbate 80, and Lecithin for comparative analysis.
Materials:
-
This compound
-
Polysorbate 80
-
Soy Lecithin
-
Medium-chain triglyceride (MCT) oil
-
Deionized water
-
High-shear homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the emulsifier (this compound, Polysorbate 80, or Lecithin) in deionized water at the desired concentration (e.g., 1% w/w). Heat the mixture to 60°C while stirring to ensure complete dissolution.
-
Oil Phase Preparation: Heat the MCT oil to 60°C.
-
Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Store the prepared emulsions in sealed containers at a controlled temperature (e.g., 25°C) for stability testing.
Measurement of Creaming Index
Objective: To quantify the physical stability of the prepared emulsions over time.
Procedure:
-
Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder.
-
Seal the cylinder and store it at a constant temperature (25°C).
-
Measure the height of the serum layer (H_s, the clear layer at the bottom) and the total height of the emulsion (H_t) at regular intervals (e.g., 1, 3, 7 days).
-
Calculate the creaming index (CI) using the formula: CI (%) = (H_s / H_t) * 100.
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsions.
Procedure:
-
Use a laser diffraction particle size analyzer.
-
Dilute the emulsion with deionized water to an appropriate concentration to achieve an obscuration level within the instrument's recommended range.
-
Measure the droplet size distribution and record the volume-weighted mean diameter (d(0.5)).
Interfacial Tension Measurement
Objective: To measure the reduction in interfacial tension at the oil-water interface by each emulsifier.
Procedure:
-
Use a drop shape analyzer or tensiometer.
-
Prepare a 1% (w/w) solution of each emulsifier in deionized water.
-
Form a pendant drop of the emulsifier solution in a cuvette filled with MCT oil.
-
Measure the interfacial tension based on the shape of the drop.
Conclusion
This compound presents itself as a competent emulsifier for oil-in-water systems. While it may not consistently achieve the same level of droplet size reduction as Polysorbate 80, its performance in stabilizing emulsions and reducing interfacial tension is comparable to that of lecithin. The choice of emulsifier will ultimately depend on the specific requirements of the formulation, including desired stability, droplet size, and regulatory considerations. This guide provides the foundational data and methodologies to aid researchers in their selection process. Further studies involving direct, side-by-side comparisons under identical conditions are encouraged to build upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic performance of lecithin and glycerol monostearate in oil/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of droplet size on the efficacy of oil-in-water emulsions loaded with phenolic antimicrobials - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Interfacial tension of the lipid membrane formed from phosphatidylcholine-decanoic acid and phosphatidylcholine-decylamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3-Dihydroxypropyl Decanoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of 2,3-Dihydroxypropyl decanoate (also known as Monodecanoin), ensuring compliance with safety regulations and best practices.
1. Hazard Identification and Safety Precautions
This compound should be handled as a hazardous substance.[1] Key hazard statements associated with this chemical include:
Before handling, it is imperative to review the complete Safety Data Sheet (SDS) for the specific product in use.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work should be conducted in a well-ventilated area.
2. Quantitative Data Summary
While detailed toxicological data is not widely available, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
3. Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant. Do not allow the product to enter drains or waterways.
Experimental Protocol for Disposal:
-
Segregation: Isolate waste this compound from other chemical waste streams to avoid incompatible mixtures.
-
Containerization:
-
Place solid waste directly into a clearly labeled, sealable, and chemically compatible waste container.
-
For solutions, use a labeled, leak-proof container. If the solvent is volatile, ensure the container is properly vented or stored in a fume hood.
-
-
Labeling: Clearly label the waste container with "Waste: this compound" and include any solvents used. Affix appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
4. Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
5. Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Standard Operating Procedure: Handling and Disposal of 2,3-Dihydroxypropyl decanoate
This document provides essential safety and logistical guidance for the proper handling, use, and disposal of 2,3-Dihydroxypropyl decanoate in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Hazard Assessment and Chemical Properties
This compound, also known as Monocaprin, is a monoglyceride. While it is not classified as a hazardous substance under normal conditions, it may cause mild skin or eye irritation upon prolonged contact. The primary risks are associated with inhalation of aerosols or accidental ingestion.
Key Physical and Chemical Data:
| Property | Value |
| Physical State | Solid or semi-solid at room temperature |
| Odor | Mild, fatty odor |
| Solubility | Insoluble in water; Soluble in organic solvents |
| Flash Point | > 110 °C |
| Stability | Stable under normal laboratory conditions |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the minimum requirements.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves | Prevents direct skin contact and potential mild irritation. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from accidental splashes or aerosol exposure. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if generating aerosols or dust. |
Safe Handling and Operational Workflow
Follow this workflow for the routine handling of this compound. This procedure is designed to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of this compound.
Spill Management Protocol
In the event of a spill, immediately follow this response plan to safely contain and clean the affected area.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For small spills (<100 mL), proceed with cleanup. For large spills, evacuate the area and contact the designated safety officer.
-
Containment: Use an absorbent, inert material (e.g., vermiculite, sand, or chemical absorbent pads) to dike the spill and prevent it from spreading.
-
Cleanup: Carefully sweep or scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: Seal the waste container, label it appropriately, and follow the disposal plan outlined below.
Caption: Decision-making logic for responding to a chemical spill.
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Place contaminated solid materials (e.g., used gloves, absorbent pads, weighing paper) into a clearly labeled, sealed chemical waste container.
-
Label the container as "Non-halogenated Organic Solid Waste" and list "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled waste container.
-
Label the container as "Non-halogenated Organic Liquid Waste" and list all chemical constituents, including solvents.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., ethanol). Collect the rinsate as liquid chemical waste.
-
Once triple-rinsed, the container can be disposed of as regular laboratory glassware or plastic waste, unless institutional policy dictates otherwise.
-
-
Final Disposal:
-
Arrange for pickup of all sealed and labeled waste containers by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
